O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSCEGDJBQHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594707 | |
| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-68-4 | |
| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including the halogenated benzyl group, suggest its potential utility as a building block for novel therapeutic agents and other complex molecules. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control.
This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimentally derived data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key experimental values have not been widely reported.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 317821-68-4 | [1][2][3][4] |
| Molecular Formula | C₇H₈Cl₂FNO | [1][3][4] |
| Molecular Weight | 212.05 g/mol | [1][3][4] |
| Chemical Structure | [5] | |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Melting Point | 175-180 °C | [3] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in polar solvents like water and alcohols (presumed) | General property of hydroxylamine hydrochlorides |
| pKa | Not available | N/A |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized methodologies for determining the essential physicochemical properties of this compound.
Synthesis Protocol
A plausible synthetic route to this compound can be adapted from general methods for the preparation of O-benzyl hydroxylammonium salts.[6] A common approach involves the O-alkylation of a protected hydroxylamine, followed by deprotection and salt formation.
Illustrative Synthetic Pathway:
Caption: Illustrative synthesis of the target compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Experimental Workflow:
Caption: Workflow for melting point determination.
Solubility Assessment
Determining the solubility in various solvents is crucial for formulation and analytical method development.
Experimental Workflow:
Caption: Workflow for solubility assessment.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow (Potentiometric Titration):
References
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride CAS number 317821-68-4
CAS Number: 317821-68-4
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. Its structure incorporates a halogenated benzyl group, which can be a key feature in modulating its chemical and biological properties. This class of compounds, O-alkylhydroxylamines, has gained interest in medicinal chemistry, particularly as potential enzyme inhibitors.
Physicochemical and Computational Data
The following table summarizes the known physical and computed properties of this compound.
| Property | Value | Source |
| CAS Number | 317821-68-4 | [Multiple Sources] |
| Molecular Formula | C₇H₈Cl₂FNO | [ChemScene] |
| Molecular Weight | 212.05 g/mol | [ChemScene] |
| Melting Point | 175-180 °C | [INDOFINE Chemical Company] |
| Purity | ≥98% | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [ChemScene] |
| logP (calculated) | 2.2912 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Hydrogen Bond Donors | 1 | [ChemScene] |
| Rotatable Bonds | 2 | [ChemScene] |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in published literature, a general and efficient one-pot method for the preparation of halo-substituted O-benzyl hydroxylamine derivatives can be adapted. This method involves the O-benzylation of an N-protected hydroxylamine followed by deprotection.
Representative Synthesis Protocol: One-Pot O-Benzylation of N-Hydroxyurethane
This protocol is adapted from a general method for the synthesis of halo-substituted O-benzyl hydroxylammonium salts.
Materials and Equipment:
-
N-Hydroxyurethane
-
Sodium metal
-
Absolute Ethanol
-
2-Chloro-4-fluorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanolic HCl
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve sodium (0.97 g) in absolute ethanol (70 ml) with stirring to prepare a fresh solution of sodium ethoxide.
-
N-Hydroxyurethane Addition: To the sodium ethoxide solution, add N-hydroxyurethane (4.46 g) and stir at room temperature.
-
O-Benzylation: Add 2-Chloro-4-fluorobenzyl chloride (43 mmol) to the mixture at a rate that maintains the temperature below 30 °C. Stir the mixture for 8-10 hours at room temperature.
-
Hydrolysis: Add a solution of NaOH (3.46 g) in water (70 ml) to the reaction mixture and heat under reflux for 2 hours.
-
Work-up:
-
Remove the ethanol by distillation using a rotary evaporator.
-
Extract the cooled residue with diethyl ether (3 x 100 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Salt Formation and Isolation:
-
Filter the dried ether solution.
-
To the filtrate, add ethanolic HCl to precipitate the hydrochloride salt.
-
Collect the white precipitate by filtration and wash with cold diethyl ether to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Potential Applications in Drug Development
O-alkylhydroxylamines, including halogenated derivatives like the title compound, have emerged as a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Mechanism of Action: IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells, thereby creating an immunosuppressive environment that allows the tumor to evade the host's immune system.
O-alkylhydroxylamines are proposed to act as mechanism-based inhibitors of IDO1. They are thought to mimic the alkylperoxy intermediate that forms during the catalytic cycle of the enzyme. The halogen substitutions on the benzyl ring, such as the chloro and fluoro groups in the title compound, may enhance the binding affinity and inhibitory potency.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via IDO1 inhibition.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against IDO1 in a cell-free enzymatic assay.
Materials and Equipment:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the IDO1 enzyme to all wells except the blank.
-
Add methylene blue, ascorbic acid, and catalase to all wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro IDO1 inhibition assay.
Safety Information
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling hydroxylamine derivatives should be followed. These compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the SDS provided by the supplier.
Structure Elucidation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a representative analysis based on established principles of organic spectroscopy and data from analogous compounds. The protocols and data herein serve as a practical framework for researchers engaged in the synthesis and characterization of novel small molecules.
Introduction
This compound is a substituted hydroxylamine derivative with potential applications in medicinal chemistry and drug development. Accurate structural confirmation is a critical step in the synthesis and subsequent use of such compounds. This guide outlines the standard analytical techniques employed for its structure elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂FNO | - |
| Molecular Weight | 212.05 g/mol | - |
| CAS Number | 317821-68-4 | - |
Spectroscopic and Analytical Data (Illustrative)
The following sections present illustrative spectroscopic and analytical data expected for this compound. This data is compiled based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are summarized in Table 2. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.6 | Doublet of Doublets | 1H | Ar-H |
| ~7.4 | Doublet of Doublets | 1H | Ar-H |
| ~7.2 | Triplet of Doublets | 1H | Ar-H |
| ~5.1 | Singlet | 2H | -O-CH₂-Ar |
Note: The aromatic region will show complex splitting patterns due to the substitution on the benzene ring.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~135 (d, ³JCF ≈ 8 Hz) | C-Cl |
| ~132 (d, ⁴JCF ≈ 3 Hz) | Ar-C |
| ~130 (d, ³JCF ≈ 9 Hz) | Ar-C-H |
| ~118 (d, ²JCF ≈ 21 Hz) | Ar-C-H |
| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C-H |
| ~75 | -O-CH₂-Ar |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 4.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| 1600-1585 | Medium | C=C stretch (aromatic) |
| 1500-1400 | Medium | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch |
| 1100-1000 | Strong | C-F stretch |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected fragmentation pattern for this compound is summarized in Table 5.
| m/z | Fragment Ion |
| 211/213/215 | [M]⁺ (molecular ion) |
| 157/159 | [C₇H₅ClFO]⁺ |
| 125/127 | [C₆H₃ClFO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Elemental Analysis
Elemental analysis determines the percentage composition of elements in a compound. The calculated elemental composition for this compound (C₇H₈Cl₂FNO) is shown in Table 6.[5][6][7]
| Element | Theoretical % |
| C | 39.65 |
| H | 3.80 |
| Cl | 33.44 |
| F | 8.96 |
| N | 6.61 |
| O | 7.54 |
Experimental Protocols
The following sections detail the general experimental protocols for the analytical techniques used in the structure elucidation of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine followed by deprotection.[8] A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Protocol:
-
O-Alkylation: To a solution of N-hydroxyphthalimide in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of 2-chloro-4-fluorobenzyl chloride. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Isolation of Intermediate: The reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield N-(2-chloro-4-fluorobenzyloxy)phthalimide.
-
Hydrazinolysis: The intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for a few hours.
-
Isolation of the Free Base: After cooling, the reaction mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated under reduced pressure.
-
Salt Formation: The residue is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt. The product is then filtered, washed with ether, and dried.
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Data Acquisition:
-
¹H NMR: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is recorded over a suitable m/z range.
Elemental Analysis
Instrumentation: An elemental analyzer. Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is placed in a tin or silver capsule. Procedure: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated by gas chromatography and detected by a thermal conductivity detector. The percentages of C, H, and N are calculated based on the detector response and the initial sample weight.
Logical Workflow for Structure Elucidation
The process of structure elucidation follows a logical progression of experiments and data analysis.
Caption: Logical workflow for the structure elucidation of a novel compound.
Conclusion
The structural elucidation of this compound requires a combination of modern analytical techniques. While direct experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on illustrative data and established protocols for analogous compounds. The presented methodologies and expected spectral features will be a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. youtube.com [youtube.com]
- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 8. arabjchem.org [arabjchem.org]
O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Potential Mechanisms of Action
Disclaimer: The specific biological mechanism of action for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride has not been extensively documented in publicly available scientific literature. This guide explores potential mechanisms based on the known activities of structurally similar compounds, providing a framework for future research and drug development.
This technical guide is intended for researchers, scientists, and drug development professionals. It synthesizes available information on this compound and its potential pharmacological activities by examining related chemical structures.
Chemical and Physical Properties
This compound is a substituted hydroxylamine derivative. Its chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 317821-68-4 | [1][2] |
| Molecular Formula | C₇H₈Cl₂FNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Melting Point | 175-180°C | [1] |
| Purity | ≥98% | [1] |
| Appearance | White powder to crystal | [1] |
Synthesis Overview
O-alkylhydroxylamine derivatives, such as this compound, can be synthesized from the corresponding alcohol. A general synthetic route involves a one-pot process using the Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group with hydrazine. The resulting O-alkylhydroxylamine is then typically isolated as a hydrochloride salt.[3]
Potential Mechanisms of Action and Signaling Pathways
Based on the biological activities of structurally related compounds, two primary potential mechanisms of action for this compound are proposed: inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) and inhibition of bacterial Ribonucleotide Reductase (RNR).
Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)
O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] IDO1 is a promising therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[3] The addition of halogen atoms to the benzyl ring has been shown to enhance the inhibitory potency of these compounds.[3]
Caption: Proposed mechanism of IDO1 inhibition.
Inhibition of Bacterial Ribonucleotide Reductase (RNR)
N-substituted hydroxylamine derivatives have demonstrated antibacterial activity by acting as radical scavengers that inhibit bacterial RNR.[4][5] RNR is essential for bacterial DNA synthesis and repair, making it a viable target for novel antimicrobial agents.[4][5] The presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring can influence the radical scavenging activity of these compounds.[4][5]
Caption: Proposed mechanism of bacterial RNR inhibition.
Experimental Protocols
While specific experimental data for this compound is not available, the following are generalized protocols for assessing the proposed biological activities.
In Vitro IDO1 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Phosphate buffer (e.g., KPi, pH 6.5)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection of kynurenine
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme in a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at a wavelength corresponding to the kynurenine-Ehrlich's reagent adduct (e.g., 480 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of a compound against a bacterial strain.
-
Reagents and Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a growth control (bacteria in broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Summary of Potential Biological Activities and Relevant Data
| Potential Biological Activity | Proposed Target | Relevant Quantitative Data |
| Anticancer / Immunomodulatory | Indoleamine 2,3-dioxygenase-1 (IDO1) | IC50 (in vitro enzyme assay), EC50 (cell-based assay), Ki (inhibition constant) |
| Antibacterial | Ribonucleotide Reductase (RNR) | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition (disk diffusion assay) |
Conclusion
While the definitive mechanism of action of this compound remains to be elucidated through direct experimental evidence, the known biological activities of structurally similar O-benzylhydroxylamine and N-substituted hydroxylamine derivatives provide a strong basis for postulating its potential as an inhibitor of IDO1 and/or bacterial RNR. The presence of chloro and fluoro substituents on the benzyl ring may modulate its potency and selectivity for these targets. Further investigation through in vitro and in vivo studies is warranted to validate these potential mechanisms and to explore the therapeutic potential of this compound.
References
- 1. This compound | 317821-68-4 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | 317821-68-4 [chemicalbook.com]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and data presentation in a structured format. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies that should be employed for its characterization.
Chemical and Physical Properties
This compound is a hydrochloride salt with the following identifiers:
Currently, detailed public data on properties such as melting point, boiling point, and density are not consistently reported.[1]
Solubility Profile
The solubility of an API or intermediate is a critical parameter that influences its bioavailability and the design of manufacturing and formulation processes. As a hydrochloride salt, this compound is anticipated to exhibit aqueous solubility. The following sections detail the methodologies for determining its solubility in various solvents.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, phosphate buffer at various pH values)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[3]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration in the supernatant should be constant over time.[3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility
The quantitative solubility data should be summarized in a clear and structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Phosphate Buffer (pH 2.0) | 37 | Data to be determined | Data to be determined |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Data to be determined |
Stability Profile
Stability testing is crucial for identifying how the quality of a chemical intermediate varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
Experimental Protocol for Stability Testing
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7]
Objective: To evaluate the stability of this compound under various storage conditions and stress factors.
Materials:
-
This compound (solid form)
-
Solutions of the compound in relevant solvents
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.[8]
-
Validated stability-indicating HPLC method for the separation and quantification of the parent compound and its degradation products.
3.1.1. Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
-
Place accurately weighed samples of the solid compound in appropriate containers.
-
Store the samples in stability chambers under the following conditions:
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7]
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
3.1.2. Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4][8]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4][8]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[8]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Data Presentation: Stability
The results of the stability studies should be presented in tabular format.
Table 2: Accelerated Stability Data (Example)
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 40°C / 75% RH | 0 | White to off-white solid | 99.8 | 0.2 |
| 3 | No change | Data to be determined | Data to be determined | |
| 6 | No change | Data to be determined | Data to be determined |
Table 3: Forced Degradation Data (Example)
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 8 hours | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined | Data to be determined |
| Dry Heat, 80°C | 48 hours | Data to be determined | Data to be determined | Data to be determined |
| Photostability | ICH Q1B | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. scielo.br [scielo.br]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ijrpp.com [ijrpp.com]
O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a halogenated O-benzylhydroxylamine derivative. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural class suggests its primary utility as a chemical reagent and a potential building block in medicinal chemistry. This technical guide consolidates the available information on its properties and contextualizes its potential applications based on the known reactivity of related compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties for this compound (CAS No. 317821-68-4) is presented in Table 1. This data is compiled from chemical supplier databases and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 317821-68-4 | [1] |
| Molecular Formula | C₇H₈Cl₂FNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Solid (form may vary) | Supplier Data |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| logP (calculated) | 2.2912 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
Caption: General synthetic workflow for O-alkylhydroxylamines.
Experimental Protocol (General)
The following is a generalized protocol based on the synthesis of similar O-benzylhydroxylamine derivatives.
Materials:
-
2-Chloro-4-fluorobenzyl alcohol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Mitsunobu Reaction: To a solution of 2-Chloro-4-fluorobenzyl alcohol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF at 0 °C, DIAD or DEAD is added dropwise. The reaction mixture is then stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
Work-up and Isolation of Intermediate: The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the N-(2-chloro-4-fluorobenzyloxy)phthalimide intermediate.
-
Deprotection: The purified intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for a specified period.
-
Final Product Isolation: After cooling, the reaction mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the residue is dissolved in a suitable solvent. The hydrochloride salt is precipitated by the addition of a solution of HCl. The resulting solid is collected by filtration and dried to afford this compound.
Potential Applications
Based on the known reactivity of hydroxylamine derivatives, this compound is anticipated to be a valuable reagent in several areas of chemical and pharmaceutical research.
Derivatization of Carbonyl Compounds
O-substituted hydroxylamines are widely used as derivatizing agents for aldehydes and ketones to form stable oxime ethers. This reaction is crucial for:
-
Analytical Chemistry: Improving the detection and quantification of carbonyl compounds in complex matrices using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the chloro- and fluoro-substituted benzyl group can enhance the response of electron capture detectors (ECD) in GC.
-
Purification: The formation of oximes can be used to isolate and purify carbonyl compounds from reaction mixtures.
Caption: Reaction of O-(2-Chloro-4-fluorobenzyl)hydroxylamine with carbonyls.
Medicinal Chemistry and Drug Design
O-benzylhydroxylamine derivatives have been investigated as potential therapeutic agents. For instance, a library of O-benzylhydroxylamines was synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. While no specific biological data for this compound has been published, its structural similarity to known bioactive compounds suggests it could be a valuable scaffold or intermediate in the synthesis of novel drug candidates. The chloro and fluoro substituents can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability.
Conclusion
This compound is a chemical entity with clear potential as a derivatizing agent in analytical chemistry and as a building block in the synthesis of more complex molecules for pharmaceutical research. While detailed studies on this specific compound are not currently available in the public domain, the established chemistry of O-alkylhydroxylamines provides a strong foundation for its utility. Further research is warranted to fully characterize its reactivity, explore its applications in organic synthesis, and evaluate its biological activity.
References
Theoretical Yield of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. This document outlines a detailed three-step synthesis, including experimental protocols and a theoretical yield calculation. All quantitative data is summarized in structured tables for clarity, and logical workflows are presented as diagrams.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process, beginning with the free-radical bromination of 2-chloro-4-fluorotoluene to yield the corresponding benzyl bromide. This intermediate is then reacted with N-hydroxyphthalimide. The final step involves the hydrazinolysis of the resulting phthalimide derivative to liberate the desired product, which is then converted to its hydrochloride salt.
Experimental Protocols
The following protocols are adapted from standard organic synthesis procedures for analogous transformations.
Step 1: Synthesis of 2-Chloro-4-fluorobenzyl bromide
This procedure details the free-radical bromination of the benzylic position of 2-chloro-4-fluorotoluene.
Materials and Reagents:
-
2-Chloro-4-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-chloro-4-fluorotoluene (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) are added to the solution.
-
The reaction mixture is heated to reflux and stirred under irradiation with a UV lamp to initiate the radical reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-fluorobenzyl bromide, which can be further purified by distillation or chromatography if necessary.
Step 2: Synthesis of N-(2-Chloro-4-fluorobenzyloxy)phthalimide
This step involves the alkylation of N-hydroxyphthalimide with the previously synthesized benzyl bromide.
Materials and Reagents:
-
2-Chloro-4-fluorobenzyl bromide
-
N-Hydroxyphthalimide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
N-Hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) are dissolved in dimethylformamide in a round-bottom flask with stirring.
-
A solution of 2-chloro-4-fluorobenzyl bromide (1.05 eq) in DMF is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is poured into ice-water, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent such as ethanol to afford pure N-(2-Chloro-4-fluorobenzyloxy)phthalimide.
Step 3: Synthesis of this compound
The final step is the deprotection of the phthalimide group using hydrazine, followed by the formation of the hydrochloride salt.[1]
Materials and Reagents:
-
N-(2-Chloro-4-fluorobenzyloxy)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
N-(2-Chloro-4-fluorobenzyloxy)phthalimide (1.0 eq) is suspended in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine hydrate (1.2 eq) is added to the suspension, and the mixture is heated to reflux.
-
The reaction is refluxed for 2-4 hours, during which the phthalhydrazide byproduct precipitates.[1]
-
The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
The hydrochloride salt is precipitated by the addition of diethyl ether.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Quantitative Data and Theoretical Yield Calculation
The theoretical yield is calculated based on a 1:1:1 stoichiometric ratio from the starting material, 2-chloro-4-fluorotoluene, assuming 100% yield for each step.
Table 1: Molar Masses of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |
| 2-Chloro-4-fluorobenzyl bromide | C₇H₅BrClF | 223.47 |
| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 |
| N-(2-Chloro-4-fluorobenzyloxy)phthalimide | C₁₅H₉ClFNO₃ | 305.70 |
| Hydrazine hydrate | H₆N₂O | 50.06 |
| This compound | C₇H₈Cl₂FNO | 212.05 |
Table 2: Theoretical Yield Calculation (based on 1 mole of starting material)
| Step | Starting Material | Moles (mol) | Product | Moles (mol) | Theoretical Mass (g) |
| 1 | 2-Chloro-4-fluorotoluene | 1.00 | 2-Chloro-4-fluorobenzyl bromide | 1.00 | 223.47 |
| 2 | 2-Chloro-4-fluorobenzyl bromide | 1.00 | N-(2-Chloro-4-fluorobenzyloxy)phthalimide | 1.00 | 305.70 |
| 3 | N-(2-Chloro-4-fluorobenzyloxy)phthalimide | 1.00 | This compound | 1.00 | 212.05 |
Overall Theoretical Yield:
Starting with 144.57 g (1.00 mol) of 2-chloro-4-fluorotoluene, the theoretical yield of this compound is 212.05 g .
Workflow and Mechanistic Diagrams
The following diagrams illustrate the experimental workflow and a simplified reaction mechanism.
References
Spectroscopic and Synthetic Overview of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The fundamental properties of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride are summarized below.
| Property | Value |
| CAS Number | 317821-68-4 |
| Molecular Formula | C₇H₈Cl₂FNO |
| Molecular Weight | 212.05 g/mol |
| Synonyms | 1-[(Aminooxy)methyl]-2-chloro-4-fluorobenzene hydrochloride |
Predicted Spectroscopic Data
Based on the structure of this compound, the following are expected spectroscopic features.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 3H | -ONH₃⁺ |
| ~7.4 - 7.6 | Multiplet | 1H | Ar-H |
| ~7.2 - 7.4 | Multiplet | 2H | Ar-H |
| ~5.2 | Singlet | 2H | -CH₂- |
Note: The spectrum would be run in a solvent like DMSO-d₆. The exact chemical shifts and multiplicities are dependent on the solvent and concentration.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 (d, ¹JCF) | Ar-C-F |
| ~130 - 140 | Ar-C-Cl |
| ~115 - 130 | Ar-C |
| ~75 | -CH₂- |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Mass Spectrometry (MS)
| m/z | Assignment |
| 175.02 | [M-HCl]⁺ (C₇H₇ClFNO) |
| 159.02 | [M-HCl-O]⁺ |
| 125.00 | [M-HCl-ONH₂]⁺ (C₇H₅ClF) |
Note: The exact fragmentation pattern would depend on the ionization technique used (e.g., ESI, CI).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2800 - 3200 | N-H stretch (broad) |
| 1500 - 1600 | C=C aromatic stretch |
| 1200 - 1300 | C-F stretch |
| 1000 - 1100 | C-O stretch |
| 700 - 800 | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule and its fragments.
-
Typical mass range: 50-500 m/z.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Synthetic and Characterization Workflow
The following diagrams illustrate a plausible synthetic route and the general workflow for the characterization of this compound.
Caption: Plausible synthetic pathway for this compound.
O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Versatile Reagent in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CAS No: 317821-68-4) is a halogenated benzylhydroxylamine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of chloro and fluoro substituents on the benzyl ring, offer opportunities for the synthesis of novel oxime ethers and other derivatives with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential applications of this compound, with a focus on its utility in drug discovery and development. While specific, publicly available data on this exact molecule is limited, this guide draws parallels from closely related compounds to illustrate its potential applications and provides generalized experimental protocols.
Chemical Properties and Synthesis
This compound is a stable, solid compound. A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 317821-68-4 |
| Molecular Formula | C₇H₈Cl₂FNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
The synthesis of O-substituted hydroxylamines, including the title compound, generally follows established organic chemistry principles. A common synthetic route involves the O-alkylation of a protected hydroxylamine or a precursor like a hydroxamic acid with the corresponding benzyl halide, followed by deprotection.
Generalized Experimental Protocol for Synthesis:
A generalized protocol for the synthesis of O-benzylhydroxylamine derivatives involves the reaction of a suitable N-protected hydroxylamine with 2-chloro-4-fluorobenzyl bromide or a similar electrophile in the presence of a base. This is followed by acidic hydrolysis to yield the desired product.
Alternatively, the synthesis can proceed through the formation of an oxime with a simple ketone, which is then O-alkylated, followed by hydrolysis to release the O-substituted hydroxylamine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound lies in its ability to react with aldehydes and ketones to form stable oxime ethers. This functionality is of significant interest in medicinal chemistry for several reasons:
-
Introduction of a Key Pharmacophore: The oxime ether linkage is a common motif in many biologically active compounds, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.
-
Modulation of Physicochemical Properties: The introduction of the 2-chloro-4-fluorobenzyl group can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a parent molecule.
-
Scaffold for Library Synthesis: As a versatile building block, it can be used in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening.
Synthesis of Bioactive Oxime Ethers
The reaction of this compound with various carbonyl-containing compounds can lead to the generation of novel molecules with potential therapeutic value. The general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis and evaluation of novel oxime ethers.
Generalized Experimental Protocol for Oxime Ether Synthesis:
-
Dissolution: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagent: Add this compound (1.1 eq.) to the solution.
-
Base Addition: Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been directly linked to compounds derived from this compound in the available literature, the structural motifs it helps create are known to interact with various biological targets. For instance, oxime ethers have been reported to inhibit enzymes such as kinases and proteases, which are crucial nodes in many signaling pathways implicated in cancer and inflammatory diseases.
The diagram below illustrates a hypothetical scenario where a derivative could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion and Future Directions
This compound represents a valuable, albeit under-documented, tool for synthetic and medicinal chemists. Its utility in the construction of novel oxime ethers provides a clear path for the development of new chemical entities with potential therapeutic applications. Future research efforts should focus on the systematic synthesis and biological evaluation of compound libraries derived from this reagent. Such studies would be instrumental in uncovering specific biological targets and elucidating the structure-activity relationships of this promising class of compounds. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate and inspire such future investigations.
Methodological & Application
Application Notes and Protocols for Carbonyl Derivatization using O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, including aldehydes and ketones, are a crucial class of molecules frequently analyzed in pharmaceutical development, environmental science, and clinical diagnostics. Their detection and quantification can be challenging due to their potential volatility, reactivity, and often poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the derivatization of carbonyls using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a reagent designed to enhance the analytical properties of carbonyl compounds for chromatographic and mass spectrometric analysis.
The derivatization reaction with this compound converts carbonyls into stable oxime derivatives. This process introduces a chloro- and fluoro-substituted benzyl group, which significantly improves the detectability of the analytes, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The halogenated moiety provides a unique mass spectrometric signature, aiding in selective detection and quantification.
Reaction Mechanism
The derivatization of a carbonyl compound with this compound proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable oxime derivative. The reaction is typically carried out under mild acidic conditions to facilitate the dehydration step.
Application Note: Quantitative Analysis of Carbonyl Compounds using GC-MS with O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carbonyl compounds (aldehydes and ketones) via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. Direct GC-MS analysis of many carbonyl compounds can be challenging due to their polarity and thermal lability. Derivatization with this compound converts the carbonyl group into a more stable and volatile oxime derivative. This protocol outlines the derivatization procedure and provides a general GC-MS method applicable to various research fields, including drug development, environmental analysis, and food science. The resulting derivative exhibits improved chromatographic properties and can be sensitively detected by mass spectrometry.
Introduction
Carbonyl compounds are a large and important class of organic molecules that are ubiquitous in biological systems, industrial processes, and environmental samples. Accurate and sensitive quantification of these compounds is crucial for a wide range of applications, from monitoring occupational exposure to understanding disease pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of many aldehydes and ketones can be hindered by poor peak shape, thermal degradation in the GC system, and low volatility.
Chemical derivatization is a widely employed strategy to overcome these limitations. O-substituted hydroxylamines are effective derivatizing agents for carbonyl compounds, reacting with the carbonyl group to form stable oxime derivatives. While O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a commonly used reagent for this purpose, this compound offers an alternative with a distinct mass spectrometric signature that can be advantageous in complex matrices. This derivatization improves the thermal stability and volatility of the analytes, leading to better chromatographic separation and increased sensitivity.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound (≥98% purity)
-
Analytes: Aldehyde and ketone standards of interest
-
Internal Standard (IS): A suitable deuterated or odd-chain carbonyl compound
-
Solvents: Toluene, Hexane, Ethyl acetate (pesticide grade or equivalent)
-
Buffer: pH 4-6 buffer (e.g., citrate buffer)
-
Drying Agent: Anhydrous sodium sulfate
-
Reagent Water: Aldehyde-free
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for an aqueous sample is provided below.
-
Aqueous Samples:
-
To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard.
-
Adjust the pH of the sample to approximately 4-6 using the buffer solution.
-
-
Non-Aqueous Liquid Samples:
-
Dilute the sample in a suitable solvent (e.g., hexane or toluene).
-
Add a known amount of the internal standard.
-
-
Solid Samples:
-
Extract the carbonyl compounds from the solid matrix using a suitable solvent.
-
Concentrate or dilute the extract as necessary.
-
Add a known amount of the internal standard.
-
Derivatization Procedure
-
Prepare a fresh solution of this compound in reagent water (e.g., 10 mg/mL).
-
Add an excess of the derivatizing reagent solution to the prepared sample vial. A 2 to 10-fold molar excess relative to the expected maximum concentration of carbonyls is recommended.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
Extraction of Derivatives
-
Add 1-2 mL of hexane or toluene to the reaction vial.
-
Vortex vigorously for 1 minute to extract the oxime derivatives into the organic phase.
-
Centrifuge to separate the phases if necessary.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters that should be optimized for the specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Note: The formation of syn- and anti- isomers of the oxime derivatives is possible, which may result in two chromatographic peaks for a single analyte. For quantitative analysis, the areas of both isomer peaks should be summed.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve. This is achieved by analyzing a series of calibration standards of known concentrations that have undergone the same derivatization and extraction procedure as the samples. The peak area ratio of the analyte derivative to the internal standard derivative is plotted against the concentration of the analyte.
Table 1: Representative Quantitative Data (Example)
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Formaldehyde | >0.99 | 0.1 | 0.3 | 85-105 |
| Acetaldehyde | >0.99 | 0.2 | 0.6 | 90-110 |
| Acetone | >0.99 | 0.5 | 1.5 | 88-108 |
| Propanal | >0.99 | 0.2 | 0.6 | 92-107 |
| Butanal | >0.99 | 0.3 | 0.9 | 95-112 |
Note: The data presented in this table is for illustrative purposes and is based on typical performance for similar derivatization reagents. Actual values will need to be determined through method validation for this compound.
Visualizations
Caption: Derivatization of a carbonyl compound.
Caption: GC-MS analysis workflow.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantification of carbonyl compounds by GC-MS. The formation of stable oxime derivatives overcomes the analytical challenges associated with direct analysis, leading to improved chromatographic performance and lower detection limits. This application note serves as a comprehensive guide for researchers and scientists requiring the accurate measurement of aldehydes and ketones in various complex matrices. Method validation is necessary to establish the performance characteristics for specific analytes and sample types.
Application Note: Sensitive Analysis of Carbonyl Compounds by GC-MS after Derivatization with O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Abstract
This application note details a robust and sensitive method for the quantitative analysis of aldehydes and ketones in various sample matrices. The protocol utilizes a derivatization step where carbonyl compounds are converted to their corresponding oximes using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This derivatization enhances the volatility and thermal stability of the analytes, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The presence of chlorine and fluorine in the derivatizing agent can also improve detection sensitivity, particularly with an electron capture detector (ECD) or when using selected ion monitoring (SIM) in mass spectrometry.
Introduction
The analysis of volatile and semi-volatile carbonyl compounds is crucial in various fields, including environmental monitoring, food and beverage quality control, and clinical diagnostics. Direct analysis of these compounds by gas chromatography can be challenging due to their polarity and thermal lability. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[1]
Oximation, the reaction of a carbonyl group with a hydroxylamine derivative, is a well-established method for the derivatization of aldehydes and ketones.[2][3] This reaction forms stable oxime derivatives that are more volatile and less prone to degradation at the elevated temperatures used in GC.[4] O-substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are widely used for this purpose due to the high sensitivity of their derivatives to electron capture detection.[4][5]
This application note describes a method using this compound as the derivatizing agent. The resulting O-(2-Chloro-4-fluorobenzyl)oximes are highly amenable to GC-MS analysis, offering excellent chromatographic properties and the potential for sensitive detection.
Chemical Reaction
The derivatization reaction involves the condensation of an aldehyde or ketone with O-(2-Chloro-4-fluorobenzyl)hydroxylamine to form the corresponding O-(2-Chloro-4-fluorobenzyl)oxime and water. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base.
Caption: Oxime formation reaction.
Experimental Protocol
Materials and Reagents
-
This compound (≥98% purity)
-
Aldehyde and Ketone standards
-
Solvent for standards and sample (e.g., Methanol, Acetonitrile)
-
Pyridine (catalyst)
-
Extraction solvent (e.g., Hexane, Dichloromethane)
-
Anhydrous Sodium Sulfate
-
GC-grade vials and syringes
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df)[4]
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of aldehyde and ketone standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: The sample preparation will vary depending on the matrix.
-
Aqueous Samples: Samples can often be used directly.
-
Solid Samples: Perform a suitable extraction (e.g., solvent extraction, solid-phase microextraction) to isolate the carbonyl compounds.
-
Air Samples: Collect analytes on a sorbent tube followed by thermal or solvent desorption.
-
Derivatization Procedure
-
Pipette 1 mL of the standard solution or sample extract into a GC vial.
-
Add 100 µL of a 10 mg/mL solution of this compound in pyridine.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time may need to be determined for specific analytes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of an extraction solvent (e.g., hexane).
-
Vortex for 2 minutes to extract the oxime derivatives.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
-
Injector: Split/Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Note: These parameters are a starting point and may require optimization for specific applications.
Experimental Workflow
Caption: Experimental workflow diagram.
Quantitative Data Summary
The following table summarizes typical performance data expected for this method, based on similar derivatization procedures. Actual performance may vary depending on the specific analyte and matrix.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 pg on-column |
| Limit of Quantitation (LOQ) | 0.5 - 50 pg on-column |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Discussion
The formation of O-(2-Chloro-4-fluorobenzyl)oximes significantly improves the chromatographic analysis of carbonyl compounds. The derivatives are thermally stable and exhibit good peak shapes. The presence of the halogenated benzyl group enhances the response in mass spectrometry, allowing for low detection limits.
For unsymmetrical ketones and some aldehydes, the formation of syn and anti isomers is possible, which may result in two chromatographic peaks for a single analyte.[2] This should be considered during method development and data analysis. In many cases, the peaks are well-resolved or can be integrated together for quantification.
The choice of extraction solvent can be optimized to maximize the recovery of the oxime derivatives while minimizing the extraction of interfering matrix components.
Conclusion
The derivatization of aldehydes and ketones with this compound followed by GC-MS analysis is a highly effective method for the sensitive and reliable quantification of these compounds. The protocol is straightforward and can be adapted to a wide range of sample types. This method provides a valuable tool for researchers, scientists, and drug development professionals requiring accurate measurement of carbonyl compounds.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldehyde and Ketone Detection using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes and ketones are a critical class of carbonyl compounds that play significant roles in various biological processes, and their detection and quantification are essential in fields ranging from environmental analysis to pharmaceutical development and clinical diagnostics. However, their analysis can be challenging due to their volatility, polarity, and potential instability. Derivatization is a common strategy to enhance their detectability by improving chromatographic separation and increasing sensitivity in analytical instrumentation.
This document provides detailed application notes and protocols for the use of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride as a derivatizing agent for the sensitive detection of aldehydes and ketones. This reagent reacts with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. The introduction of the 2-chloro-4-fluorobenzyl group facilitates detection by various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While much of the published literature focuses on the analogous reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), the principles and protocols are largely transferable.
Reaction Mechanism
This compound reacts with aldehydes and ketones in a condensation reaction to form a stable O-(2-chloro-4-fluorobenzyl)oxime. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. This derivatization eliminates the polar carbonyl group, making the analytes more volatile and amenable to GC analysis, and introduces a moiety that enhances ionization efficiency for MS detection.
Application Notes and Protocols for Carbonyl Compound Derivatization using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of carbonyl compounds (aldehydes and ketones) using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This derivatization is a critical sample preparation step for enhancing the analytical detection and quantification of carbonyls in various matrices, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
The protocols described are based on the well-established methods for the analogous and widely used reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The underlying oximation reaction chemistry is identical, making the PFBHA protocols directly adaptable for this compound. The primary difference lies in the mass of the resulting derivative, which should be accounted for in mass spectrometric analysis.
Introduction
Carbonyl compounds are of significant interest in environmental science, food chemistry, toxicology, and pharmaceutical development. However, their direct analysis can be challenging due to high reactivity, volatility, and sometimes poor chromatographic performance. Chemical derivatization with reagents like this compound converts the polar carbonyl functional group into a more stable, less polar, and more readily detectable oxime derivative. This process significantly improves thermal stability, chromatographic properties, and mass spectrometric response, enabling sensitive and accurate quantification at trace levels.[1]
The derivatization reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, forming a stable oxime. The presence of the chloro- and fluoro- substituted benzyl group on the reagent enhances the electron-capturing properties of the derivative, which is particularly advantageous for sensitive detection by Electron Capture Detectors (ECD) or Mass Spectrometry (MS).[1]
Experimental Protocols
This protocol is suitable for the derivatization of carbonyl compounds in aqueous or organic solvent samples.
Materials:
-
This compound
-
Target sample containing carbonyl compounds
-
Derivatization solvent (e.g., Methanol, Acetonitrile, or reagent-grade water)
-
Extraction solvent (e.g., Hexane, Toluene, Dichloromethane)[1][2]
-
Internal Standard (e.g., an isotopically labeled carbonyl compound)
-
pH adjustment solution (e.g., dilute HCl or a suitable buffer)
-
Sodium chloride (for salting out)
-
Anhydrous sodium sulfate (for drying)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample into a reaction vial.
-
If required, perform a preliminary extraction of the carbonyl compounds from the sample matrix into a suitable solvent.
-
Spike the sample with an appropriate internal standard.[1]
-
-
pH Adjustment:
-
Adjust the pH of the sample to a range of 4-6 using a suitable buffer or dilute acid to facilitate the derivatization reaction.[1]
-
-
Derivatization Reaction:
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Add a known volume of a suitable extraction solvent (e.g., 1-2 mL of hexane or toluene).[1]
-
Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the derivatives into the organic layer.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Allow the phases to separate.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for analysis.
-
-
Analysis:
-
Inject an aliquot of the final extract into the GC-MS system for analysis.
-
This protocol is a solventless technique ideal for volatile and semi-volatile carbonyls in air or the headspace of liquid or solid samples.
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
This compound
-
Sample vials with septa
-
Heating and stirring module for SPME
Procedure:
-
Fiber Conditioning:
-
Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.
-
-
On-Fiber Derivatization:
-
Prepare a solution of this compound in methanol.
-
Expose the SPME fiber to the headspace of this solution or by direct immersion to load the derivatizing reagent onto the fiber coating.
-
-
Sample Extraction and Derivatization:
-
Place the sample into a headspace vial and seal it.
-
Expose the reagent-loaded SPME fiber to the headspace of the sample.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the simultaneous extraction and derivatization of the carbonyl compounds.[3]
-
-
Analysis:
-
Retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the derivatized analytes.
-
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the derivatization of carbonyl compounds.
Table 1: Recommended Reaction Conditions for Liquid-Phase Derivatization
| Parameter | Recommended Value/Range | Notes |
| Derivatizing Reagent Conc. | 1 - 15 mg/mL | An excess of the reagent is crucial for driving the reaction to completion.[1] |
| Reaction Temperature | 60 °C | Higher temperatures can accelerate the reaction, but may also lead to degradation of unstable compounds.[1][3] |
| Reaction Time | 60 minutes | Optimization may be required depending on the specific carbonyl compounds and sample matrix.[1] |
| pH | 4 - 6 | Optimal pH range for oxime formation.[1] |
| Extraction Solvent | Hexane, Toluene, Dichloromethane | The choice of solvent depends on the polarity of the derivatives and the analytical technique.[1][2] |
Table 2: GC-MS Analysis Parameters for Derivatized Carbonyls
| Parameter | Typical Setting | Notes |
| GC Column | SLB™-5ms or equivalent | A non-polar or medium-polarity column is generally suitable for separating the oxime derivatives.[4] |
| Injector Temperature | 250 °C | To ensure efficient volatilization of the derivatives. |
| Oven Program | Start at 50°C, ramp to 280°C | The temperature program should be optimized for the specific analytes of interest. |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | NCI mode can offer higher selectivity and sensitivity for these halogenated derivatives.[5] |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for target compound analysis. |
Diagrams
Caption: Workflow for liquid-phase derivatization of carbonyl compounds.
Caption: General reaction scheme for oximation of carbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Their utility stems from the reactive hydroxylamine moiety, which can be readily incorporated into various molecular scaffolds. For instance, O-substituted hydroxylamines are key precursors for the synthesis of oximes and oxime ethers, which are present in a number of biologically active compounds. They are also used in the preparation of hydroxamic acids and other nitrogen-containing heterocycles. This document provides a detailed protocol for the synthesis of this compound, based on established methodologies for analogous compounds.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing with the O-alkylation of a protected hydroxylamine, followed by deprotection to yield the desired product. A widely adopted and robust method involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. This approach offers high selectivity for O-alkylation and provides a stable intermediate that can be readily purified.[1]
The general synthetic workflow is as follows:
-
Step 1: O-Alkylation of N-Hydroxyphthalimide: N-Hydroxyphthalimide is reacted with 2-chloro-4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base to form N-(2-Chloro-4-fluorobenzyloxy)phthalimide.
-
Step 2: Hydrazinolysis of the Phthalimide Intermediate: The phthalimide protecting group is removed from the intermediate using hydrazine hydrate. Subsequent treatment with hydrochloric acid yields the final product, O-(2-Chloro-4-fluorobenzyl)hydroxylamine, as its hydrochloride salt. This deprotection method is commonly referred to as the Ing-Manske procedure.[2]
Reaction Conditions
The following table summarizes the typical reaction conditions for the two-step synthesis of this compound. These parameters are based on established procedures for similar O-substituted hydroxylamines and may require optimization for specific laboratory conditions.
| Parameter | Step 1: O-Alkylation | Step 2: Hydrazinolysis |
| Reactants | N-Hydroxyphthalimide, 2-Chloro-4-fluorobenzyl halide | N-(2-Chloro-4-fluorobenzyloxy)phthalimide, Hydrazine hydrate |
| Solvent | Acetonitrile or Dimethylformamide (DMF) | Ethanol or Methanol |
| Base/Reagent | Triethylamine (Et3N) or Potassium Carbonate (K2CO3) | Hydrazine hydrate (NH2NH2·H2O), Hydrochloric acid (HCl) |
| Temperature | Reflux (approx. 82°C for Acetonitrile) | Room temperature to Reflux |
| Reaction Time | 6 - 12 hours | 2 - 4 hours |
| Work-up | Aqueous extraction and recrystallization | Acidification, filtration, and concentration |
Experimental Protocols
Materials and Equipment:
-
N-Hydroxyphthalimide
-
2-Chloro-4-fluorobenzyl bromide (or chloride)
-
Triethylamine (or Potassium Carbonate)
-
Acetonitrile (or DMF)
-
Hydrazine hydrate
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of N-(2-Chloro-4-fluorobenzyloxy)phthalimide (Step 1)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-hydroxyphthalimide (1.0 equivalent) and acetonitrile (dissolve at approx. 20 mL per gram of N-hydroxyphthalimide).
-
Add triethylamine (1.2 equivalents) to the suspension.
-
Slowly add a solution of 2-chloro-4-fluorobenzyl bromide (1.1 equivalents) in acetonitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(2-Chloro-4-fluorobenzyloxy)phthalimide can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the purified N-(2-Chloro-4-fluorobenzyloxy)phthalimide (1.0 equivalent) from Step 1 in ethanol (approx. 30 mL per gram) in a round-bottom flask with a magnetic stir bar.
-
Slowly add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form. The reaction can be gently heated to reflux to expedite the process if necessary.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will dissolve the precipitate and protonate the liberated hydroxylamine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[3]
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization, for example, from an ethanol/diethyl ether mixture.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.
-
2-Chloro-4-fluorobenzyl bromide is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Disclaimer
The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization. BenchChem and its affiliates do not guarantee the results and are not liable for any damages or injuries that may result from the use of this information.
References
Application of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride in Metabolomics: A Detailed Guide
Introduction
This document provides detailed application notes and protocols for the use of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride as a derivatization agent in metabolomics studies. This reagent is particularly effective for the analysis of carbonyl-containing metabolites, such as aldehydes and ketones, which are often challenging to detect and quantify due to their low volatility and thermal instability. By converting these carbonyl compounds into more stable and volatile oxime derivatives, this compound significantly enhances their chromatographic separation and mass spectrometric detection.
The protocols and data presented herein are based on established methodologies for similar halogenated O-substituted hydroxylamine reagents, most notably O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used derivatizing agent in metabolomics. The chloro and fluoro substituents on the benzyl group of O-(2-Chloro-4-fluorobenzyl)hydroxylamine provide a distinct mass signature, facilitating the identification and quantification of carbonyl-containing metabolites in complex biological matrices.
Core Applications in Metabolomics
The primary application of this compound in metabolomics is the targeted and untargeted analysis of the carbonyl sub-metabolome. This includes a wide range of biologically important molecules:
-
Keto acids: Key intermediates in amino acid and carbohydrate metabolism.
-
Steroid hormones: Many of which possess ketone functional groups.[1]
-
Aldehydes: Often associated with oxidative stress and lipid peroxidation.
-
Sugars: Which exist in equilibrium with their open-chain aldehyde or ketone forms.
-
Bile acids: Important for lipid digestion and absorption.
Derivatization with this compound offers several advantages for the analysis of these compounds:
-
Improved Volatility and Thermal Stability: Essential for gas chromatography (GC)-based methods.[2]
-
Enhanced Chromatographic Resolution: The resulting derivatives exhibit better peak shapes and are more amenable to separation on various chromatographic columns.
-
Increased Sensitivity: The introduction of the halogenated benzyl group enhances ionization efficiency in mass spectrometry (MS), particularly for electron capture detection (ECD) in GC and electrospray ionization (ESI) in liquid chromatography (LC).[1]
-
Specific Detection: The unique isotopic pattern of chlorine can aid in the selective identification of derivatized analytes in complex mixtures.
Experimental Protocols
Protocol 1: Derivatization of Carbonyls in Biological Fluids (e.g., Plasma, Urine) for GC-MS Analysis
This protocol details the steps for the derivatization of carbonyl compounds in biological fluids prior to analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
This compound solution (10 mg/mL in water, prepare fresh)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
For protein-containing samples like plasma, perform a protein precipitation step by adding 3 volumes of cold acetone or acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Transfer 100 µL of the sample or supernatant to a 2 mL sample vial.
-
-
Derivatization Reaction:
-
Add 50 µL of the this compound reagent solution to the sample vial.
-
Add 20 µL of anhydrous pyridine to act as a catalyst.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 500 µL of hexane to the vial and vortex vigorously for 1 minute to extract the oxime derivatives.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes the expected limits of detection (LOD) and quantification (LOQ) for representative carbonyl compounds derivatized with a halogenated O-substituted hydroxylamine, based on published data for the analogous reagent PFBHA.[3][4] These values are typically in the low ng/mL to pg/mL range, demonstrating the high sensitivity of this derivatization approach.
| Analyte | Expected LOD (ng/mL) | Expected LOQ (ng/mL) | Analytical Method |
| Glyoxal | 14 - 50 | 70 - 250 | LC-UV |
| Methylglyoxal | 14 - 50 | 70 - 250 | LC-UV |
| Benzaldehyde | 14 - 50 | 70 - 250 | LC-UV |
| Acetophenone | 14 - 50 | 70 - 250 | LC-UV |
| Various Carbonyls | 0.01 - 1 µg/dm³ | Not Reported | GC-ECD |
Data is based on studies using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride and may vary for this compound.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for metabolomics analysis using this compound and the underlying chemical reaction.
Conclusion
This compound is a promising derivatization reagent for the sensitive and specific analysis of carbonyl-containing metabolites. The protocols provided here, adapted from well-established methods for similar reagents, offer a robust starting point for researchers in metabolomics and related fields. The enhanced chromatographic and mass spectrometric properties of the resulting oxime derivatives enable more comprehensive profiling of the carbonyl sub-metabolome, which is crucial for understanding various physiological and pathological states. Further method development and validation are recommended to optimize the derivatization and analysis conditions for specific applications and metabolite classes.
References
- 1. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Volatile Carbonyls with O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules monitored in various fields, including environmental science, food chemistry, and pharmaceutical development. Their high reactivity and volatility pose analytical challenges. Derivatization is a common strategy to enhance their stability and detectability. O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CFBH) is a derivatizing agent that reacts with carbonyls to form stable oxime derivatives, which can be readily analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
This document provides detailed application notes and protocols for the quantification of volatile carbonyls using CFBH. While specific literature on CFBH is limited, the protocols provided herein are adapted from well-established methods using the analogous reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and are expected to be readily adaptable to CFBH with minor optimization.
Principle of Derivatization
CFBH reacts with the carbonyl group of aldehydes and ketones to form a stable O-(2-Chloro-4-fluorobenzyl)oxime derivative. This reaction, an oximation, proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. The resulting oxime is less volatile and more thermally stable than the parent carbonyl compound, and the presence of the chloro- and fluoro-substituted benzyl group enhances its detectability by techniques like electron capture detection (ECD) and mass spectrometry.
Caption: Derivatization of a carbonyl compound with CFBH to form a stable oxime.
Experimental Protocols
The following are generalized protocols for the derivatization and analysis of volatile carbonyls using CFBH. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for specific applications and matrices.
Protocol 1: Quantification of Carbonyls in Aqueous Samples (e.g., environmental water, biological fluids)
1. Materials and Reagents:
-
This compound (CFBH)
-
Reagent-grade water
-
Hexane or other suitable extraction solvent (e.g., toluene)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 6.0)
-
Internal standard solution (e.g., a deuterated carbonyl compound)
-
Glass vials with PTFE-lined septa
2. Sample Preparation and Derivatization:
-
Collect the aqueous sample in a clean glass container.
-
Transfer a known volume (e.g., 10 mL) of the sample to a 20 mL glass vial.
-
Spike the sample with an appropriate internal standard.
-
Add 1 mL of a freshly prepared CFBH solution (e.g., 1 mg/mL in reagent-grade water). The concentration of the CFBH solution should be in excess of the expected maximum carbonyl concentration.
-
Adjust the pH of the solution to approximately 6.0 using a phosphate buffer.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to allow for complete derivatization. The optimal time and temperature should be determined experimentally.
3. Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add NaCl to saturate the aqueous phase, which enhances the extraction efficiency of the derivatives.
-
Add a known volume (e.g., 2 mL) of the extraction solvent (e.g., hexane).
-
Vortex or shake the vial vigorously for 1-2 minutes to extract the CFBH-oxime derivatives into the organic phase.
-
Allow the phases to separate.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
4. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific carbonyls of interest.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions for each CFBH-oxime derivative should be determined by analyzing individual standards in full scan mode.
-
Caption: Experimental workflow for the analysis of carbonyls in aqueous samples.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Carbonyls in Various Matrices
This method is suitable for the analysis of volatile carbonyls in solid or liquid samples and reduces solvent usage.
1. Materials and Reagents:
-
CFBH
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Headspace vials with magnetic crimp caps
-
Internal standard solution
2. Sample Preparation and Derivatization:
-
Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.
-
Spike the sample with an appropriate internal standard.
-
Add a small volume of a concentrated aqueous solution of CFBH (e.g., 100 µL of 10 mg/mL).
-
Immediately seal the vial.
-
Incubate the vial at a specific temperature (e.g., 45°C) with agitation for a set time (e.g., 30 minutes) to allow for both the volatilization of carbonyls and their derivatization in the headspace or on the sample surface.
3. HS-SPME Extraction:
-
After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 40°C) with continued agitation. The derivatized carbonyls will adsorb onto the fiber.
4. Instrumental Analysis (GC-MS):
-
Retract the SPME fiber and immediately insert it into the heated injector of the GC-MS system.
-
Desorb the analytes from the fiber onto the GC column by keeping the fiber in the injector for a few minutes (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).
-
The GC-MS conditions are similar to those described in Protocol 1.
Caption: Workflow for HS-SPME-GC-MS analysis of volatile carbonyls.
Quantitative Data
The following tables summarize typical quantitative performance data obtained for the analysis of carbonyls using the analogous reagent PFBHA. Similar performance characteristics are anticipated for CFBH, but must be experimentally verified.
Table 1: Method Validation Parameters for PFBHA Derivatization of Carbonyls in Water (GC-ECD) [1]
| Carbonyl Compound | Limit of Detection (LOD) (µg/L) | Relative Standard Deviation (RSD) (%) |
| Formaldehyde | 0.01 | 8.2 |
| Acetaldehyde | 0.006 | 7.5 |
| Propanal | 0.008 | 6.9 |
| Butanal | 0.012 | 7.1 |
| Acetone | 0.05 | 9.8 |
| Glyoxal | 0.2 | 21.1 |
| Methylglyoxal | 0.15 | 18.5 |
Table 2: Method Validation for PFBHA Derivatization in E-liquids and E-aerosols (GC-MS) [2]
| Carbonyl Compound | Recovery (%) | Precision (RSD, %) | Linearity (R²) |
| Formaldehyde | 85-115 | 3-12 | >0.99 |
| Acetaldehyde | 88-112 | 2-10 | >0.99 |
| Acetone | 90-110 | 4-15 | >0.99 |
| Acrolein | 82-117 | 5-16 | >0.99 |
| Crotonaldehyde | 85-115 | 4-14 | >0.99 |
Table 3: Linearity and Quantification Limits for PFBHA Derivatives in Tobacco Products (GC-MS) [3]
| Carbonyl Compound | Linear Range (µg/g) | Limit of Quantification (LOQ) (µg/g) |
| Formaldehyde | 0.07 - 36 | 0.10 |
| Acetaldehyde | 0.07 - 36 | 0.10 |
| Acetone | 0.07 - 36 | 0.12 |
| Propionaldehyde | 0.07 - 36 | 0.12 |
| Butyraldehyde | 0.07 - 36 | 0.15 |
| Crotonaldehyde | 0.07 - 36 | 0.15 |
Conclusion
This compound is a promising reagent for the sensitive and specific quantification of volatile carbonyl compounds. The provided protocols, adapted from established methods using a similar reagent, offer a solid foundation for developing and validating analytical methods for various sample matrices. The derivatization to stable oximes followed by GC-MS analysis allows for robust and reliable quantification of these challenging analytes. It is crucial to perform in-house validation of the adapted methods to ensure they meet the specific requirements of the intended application.
References
Application Notes and Protocols: O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a specialized chemical linker used in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule such as a protein or antibody. This linker is particularly valuable for its ability to participate in oxime ligation, a highly efficient and chemoselective reaction.[1][2] Oxime ligation forms a stable covalent bond between a hydroxylamine-containing molecule and a carbonyl group (an aldehyde or ketone) on a target biomolecule.[1][2] This targeted approach is a cornerstone in the development of advanced therapeutics like antibody-drug conjugates (ADCs), as well as in diagnostic and imaging agents.[3][4][5] The 2-chloro-4-fluoro substitution pattern on the benzyl ring can influence the linker's reactivity and the stability of the resulting conjugate, making it a subject of interest in optimizing bioconjugation strategies.[6]
Principle of Oxime Ligation
Oxime ligation is a robust method for creating stable bioconjugates under mild aqueous conditions.[1] The reaction involves the nucleophilic attack of the aminooxy group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone-functionalized biomolecule. This is followed by dehydration to form a stable oxime bond.[7] The reaction is often catalyzed by nucleophilic catalysts, such as aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH.[8]
Figure 1. General mechanism of aniline-catalyzed oxime ligation.
Applications in Bioconjugation
The primary application of this compound is in the site-specific modification of proteins and other biomolecules. This is particularly relevant in the field of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[3][4][9] The stability of the oxime linker is crucial to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.[5]
Other applications include:
-
Protein Labeling: Attaching fluorescent dyes or other reporter molecules for imaging and diagnostic purposes.
-
Peptide Modification: Creating novel peptide-based therapeutics with enhanced properties.
-
Surface Immobilization: Attaching biomolecules to solid supports for use in biosensors and microarrays.[10]
Quantitative Data Summary
While specific kinetic and stability data for this compound are not extensively published, the following table summarizes typical data for oxime ligation reactions under various conditions, which can serve as a baseline for experimental design.
| Parameter | Condition | Typical Value | Reference |
| Second-Order Rate Constant | pH 7, with aniline catalyst | 10¹ - 10³ M⁻¹s⁻¹ | [8] |
| Reaction Time | µM concentrations of reactants | 1 - 4 hours | [8] |
| Optimal pH | Uncatalyzed reaction | 4.0 - 5.0 | [7] |
| Catalyst Concentration | Aniline or its derivatives | 10 - 100 mM | [7] |
Experimental Protocols
The following are generalized protocols for bioconjugation using an O-substituted hydroxylamine linker. These should be optimized for the specific biomolecule and application.
Protocol 1: Generation of Aldehyde/Ketone Groups on a Protein
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄) solution
-
Desalting column
Procedure:
-
Dissolve the protein in PBS to a concentration of 1-10 mg/mL.
-
Add sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Purify the aldehyde-modified protein using a desalting column to remove excess periodate.
Figure 2. Workflow for generating aldehyde groups on a protein.
Protocol 2: Oxime Ligation of a Protein with this compound
Materials:
-
Aldehyde-functionalized protein (from Protocol 1)
-
This compound
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde-functionalized protein in the reaction buffer to a final concentration of 10-100 µM.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Add the hydroxylamine linker solution to the protein solution to achieve a 10- to 50-fold molar excess.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the bioconjugate using size-exclusion chromatography to remove excess reagents.
Figure 3. Step-by-step workflow for the oxime ligation protocol.
Conclusion
This compound serves as a valuable linker for bioconjugation through the formation of a stable oxime bond. While specific data for this compound is limited in publicly available literature, the general principles and protocols for oxime ligation provide a strong foundation for its application in creating advanced bioconjugates for therapeutic and diagnostic purposes. Researchers are encouraged to optimize the provided protocols for their specific needs to achieve efficient and robust bioconjugation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates (ADCs): Changing the Treatment Landscape of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Steroids with O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride for Enhanced Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroids in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Steroids often exhibit low ionization efficiency in mass spectrometry (MS), leading to challenges in achieving the required sensitivity for their detection at physiological concentrations. Chemical derivatization is a widely employed strategy to enhance the ionization efficiency and improve the chromatographic properties of steroids, thereby enabling more sensitive and reliable quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
This document provides a detailed protocol for the derivatization of keto-steroids using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This reagent reacts with the ketone functional groups present in many steroids to form oxime derivatives. The introduction of the chloro- and fluoro- substituted benzyl group is designed to enhance the molecule's response in mass spectrometric detectors, particularly in electron capture negative ionization (ECNI) for GC-MS or electrospray ionization (ESI) for LC-MS.
Note: Specific published protocols for this compound in steroid analysis are not widely available. The following protocols are adapted from established methods using similar derivatizing agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride and hydroxylamine hydrochloride.[1][4][5] Optimization of reaction conditions is highly recommended for specific applications.
Principle of Derivatization
This compound reacts with the carbonyl group (ketone) of a steroid to form an O-(2-Chloro-4-fluorobenzyl)oxime derivative. This reaction, an oximation, introduces a moiety that can significantly improve the analytical characteristics of the steroid.
Benefits of Derivatization:
-
Enhanced Ionization Efficiency: The derivatized steroid is more readily ionized in the MS source, leading to a significant increase in signal intensity.[1][5]
-
Improved Chromatographic Separation: The derivatization can alter the volatility and polarity of the steroid, potentially improving its separation from other analytes and matrix components.
-
Increased Specificity: The formation of a specific derivative adds another layer of specificity to the analysis, reducing the likelihood of interferences.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Steroid standards (e.g., testosterone, progesterone, androstenedione, estrone)
-
Internal standards (isotope-labeled steroids are recommended)
-
Solvents: Pyridine, Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all HPLC or GC grade)
-
Reagents for sample extraction (e.g., Solid Phase Extraction cartridges, liquid-liquid extraction solvents)
-
Purified water (e.g., Milli-Q)
-
Nitrogen gas for evaporation
Sample Preparation and Extraction
Biological samples (e.g., plasma, serum, urine, tissue homogenates) require extraction to isolate the steroids and remove interfering substances. The choice of extraction method will depend on the sample matrix and the specific steroids of interest. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Example LLE Protocol for Serum/Plasma:
-
To 100 µL of serum or plasma, add an appropriate amount of internal standard.
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
Note: This is a generalized protocol and should be optimized for reaction time, temperature, and reagent concentration for each specific steroid and analytical method.
-
Reconstitute the dried steroid extract in 50 µL of a 10 mg/mL solution of this compound in pyridine.
-
Seal the reaction vial tightly.
-
Heat the vial at 60-70°C for 60 minutes. Optimization of temperature (e.g., 40-80°C) and time (e.g., 20-90 minutes) is recommended.[1][5]
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for analysis by GC-MS or LC-MS. For GC-MS, a further liquid-liquid extraction step may be necessary to transfer the derivative to a more volatile solvent like hexane. For LC-MS, the reaction mixture can often be diluted with the mobile phase and injected directly.
Analytical Methods
GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: An optimized temperature gradient is crucial for separating the derivatized steroids. A typical program might start at 150°C and ramp up to 300°C.
-
Ionization Mode: Electron capture negative ionization (ECNI) is often preferred for halogenated derivatives due to its high sensitivity. Electron ionization (EI) can also be used.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for quantification to enhance sensitivity and specificity.
LC-MS/MS Analysis
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate) is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated. The derivatization is expected to enhance signal in positive mode due to the presence of the nitrogen atom.
-
Detection: Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis, providing high selectivity and sensitivity.
Quantitative Data (Representative)
The following tables summarize representative quantitative data from studies using hydroxylamine-based derivatization for steroid analysis. Note that this data is not for this compound specifically, but is provided as a reference for expected performance improvements.
Table 1: Improvement in Lower Limits of Quantification (LLOQ) with Hydroxylamine Derivatization (LC-MS). [1][5]
| Steroid | LLOQ without Derivatization (ng/mL) | LLOQ with Derivatization (ng/mL) | Fold Improvement |
| Progesterone | 1.0 | 0.05 | 20 |
| Androstenedione | 0.5 | 0.05 | 10 |
| Testosterone | 0.2 | 0.05 | 4 |
| Estrone | 0.1 | 0.02 | 5 |
| Cortisone | 5.0 | 0.1 | 50 |
Table 2: Representative Recovery and Precision Data for Derivatized Steroids. [1][5]
| Steroid | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Progesterone | 95.2 | 4.8 | 6.2 |
| Androstenedione | 98.1 | 3.5 | 5.1 |
| Testosterone | 92.5 | 5.1 | 7.5 |
| Estrone | 96.8 | 4.2 | 5.9 |
| Cortisone | 90.3 | 6.3 | 8.1 |
Visualizations
Experimental Workflow
Caption: General workflow for steroid derivatization.
Androgen and Estrogen Signaling Pathway
Caption: Simplified androgen and estrogen signaling pathway.
Conclusion
Derivatization of steroids with this compound is a promising approach to significantly enhance the sensitivity and specificity of their analysis by GC-MS and LC-MS. While a specific, validated protocol for this particular reagent is not readily found in the literature, the generalized protocol provided here, adapted from similar and well-established methods, serves as a strong starting point for method development. Researchers should perform in-house validation and optimization to ensure the method is suitable for their specific analytical needs. The expected benefits include lower limits of detection and quantification, enabling more accurate measurement of low-abundance steroids in complex biological matrices.
References
- 1. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative MALDI-MS assay of steroid hormones in plasma based on hydroxylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
troubleshooting low derivatization yield with O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to low derivatization yield during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a derivatizing agent used to enhance the detection of carbonyl compounds (aldehydes and ketones) in analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The derivatization process forms a more stable and volatile oxime, which improves chromatographic separation and detection sensitivity.
Q2: What is the basic reaction mechanism for derivatization with this reagent?
A2: The reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime derivative.
Q3: How should I store this compound?
A3: The reagent should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As with similar hydroxylamine reagents, it is sensitive to air and moisture.
Q4: What are the syn- and anti- isomers, and do I need to be concerned about them?
A4: The resulting oximes can form two geometric isomers: syn- and anti-isomers. In chromatography, these may appear as two separate peaks for a single analyte, which can complicate quantification. The ratio of these isomers can be influenced by steric hindrance around the carbonyl group. It is important to be aware of this possibility and, if two peaks are observed, to sum their areas for accurate quantification.
Troubleshooting Low Derivatization Yield
Low derivatization yield is a common issue that can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low derivatization yield.
Reagent Integrity and Preparation
The quality and preparation of the derivatizing agent are critical for a successful reaction.
Q: How can I be sure my this compound is still active?
A:
-
Storage: Ensure the reagent has been stored in a tightly sealed container in a cool, dry, and dark place. Hydroxylamine reagents can be sensitive to moisture and air.
-
Appearance: Check for any discoloration or clumping of the solid reagent, which could indicate degradation.
-
Solution Stability: Prepare fresh solutions of the derivatizing agent for each experiment. The stability of the reagent in solution, particularly in aqueous or protic solvents, may be limited.
-
Positive Control: Test the reagent with a high-purity standard of a simple carbonyl compound (e.g., acetone or benzaldehyde) under ideal conditions to confirm its reactivity.
| Parameter | Recommendation | Rationale |
| Storage | Cool, dry, dark, tightly sealed | Prevents degradation from moisture and light. |
| Solution Prep | Prepare fresh before use | Ensures maximum reactivity and avoids degradation in solution. |
| Purity | Use high-purity grade | Minimizes potential contaminants that could interfere with the reaction. |
Reaction Conditions
The efficiency of oxime formation is highly dependent on the reaction environment.
Q: What are the optimal reaction conditions for derivatization?
| Parameter | Recommended Starting Condition | Range to Investigate | Rationale & Troubleshooting Tips |
| pH | 4-6 | 3-7 | The reaction is often acid-catalyzed, but a very low pH can protonate the hydroxylamine, reducing its nucleophilicity. A buffer (e.g., acetate) is recommended. If yield is low, test a range of pH values. |
| Temperature | 60 °C | Room Temperature - 80 °C | Higher temperatures can increase the reaction rate, but excessive heat may degrade the analyte or reagent. If no product is observed, a moderate increase in temperature may be beneficial. |
| Time | 60 minutes | 30 - 120 minutes | Incomplete reactions are a common cause of low yield. Try extending the reaction time to see if the yield improves. |
| Solvent | Acetonitrile or Pyridine | Methanol, Ethanol | The solvent must be able to dissolve both the analyte and the reagent. Pyridine can act as a catalyst. Ensure the solvent is anhydrous, as water can inhibit the reaction. |
| Reagent Molar Excess | 2-10 fold | 2-50 fold | A molar excess of the derivatizing agent drives the reaction to completion. If yield is low, try increasing the concentration of the reagent. |
Experimental Protocol: Derivatization Optimization
-
Prepare Stock Solutions:
-
Analyte (carbonyl compound) stock solution in a suitable solvent.
-
This compound stock solution (e.g., 10 mg/mL in pyridine or acetonitrile).
-
-
Reaction Setup:
-
In a series of reaction vials, add a fixed amount of the analyte.
-
Add the derivatizing agent solution.
-
Adjust the pH using a suitable buffer if not using pyridine.
-
-
Incubation:
-
Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C) for a set time (e.g., 60 minutes).
-
In a separate experiment, fix the temperature (e.g., 60°C) and vary the incubation time (e.g., 30, 60, 90, 120 minutes).
-
-
Work-up and Analysis:
-
After incubation, cool the vials to room temperature.
-
Quench the reaction if necessary (e.g., by adding water).
-
Extract the derivative with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extracts by GC-MS or LC-MS to determine the yield of the derivative.
-
Sample Matrix Effects
Components in the sample matrix can interfere with the derivatization reaction or the subsequent analysis.
Q: My derivatization works well with standards but not with my samples. What could be the problem?
A: This strongly suggests a matrix effect. Components in your sample may be inhibiting the reaction or interfering with the detection of the derivative.
-
Interfering Substances: Other compounds in the sample with reactive carbonyl groups can consume the derivatizing reagent. Highly acidic or basic compounds can alter the reaction pH.
-
Sample Cleanup: Insufficient sample cleanup can lead to a complex matrix that suppresses the analytical signal (ion suppression in MS) or introduces interfering peaks in the chromatogram.
-
Presence of Water: For many derivatization reactions, the presence of water can significantly reduce the yield. Ensure your sample extract is thoroughly dried before adding the derivatization reagent.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances. |
| Solid-Phase Extraction (SPE) | Use an appropriate SPE cartridge to selectively isolate the analytes of interest and remove interfering compounds. |
| Liquid-Liquid Extraction (LLE) | Optimize the LLE procedure to selectively extract the analytes and leave interferences behind. |
| Use of an Internal Standard | A stable isotope-labeled internal standard that undergoes derivatization alongside the analyte can help to correct for matrix effects and variations in reaction yield. |
Analytical Method
The analytical method itself can be a source of apparent low yield if the derivative is not being detected efficiently.
Q: I believe the derivatization is working, but I see a very small peak. What should I check in my analytical method?
A:
-
GC Inlet Temperature: The injector temperature should be high enough to ensure efficient volatilization of the derivative without causing thermal degradation.
-
Chromatographic Column: Use a column with a suitable stationary phase for the analysis of the oxime derivatives. A mid-polarity column is often a good starting point.
-
MS Detection Parameters: Ensure that the mass spectrometer is set to monitor the appropriate ions for the derivatized analyte. Check the fragmentation pattern of a derivatized standard to identify the most abundant and specific ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.
Caption: Decision tree for reviewing the analytical method parameters.
By systematically working through these troubleshooting steps, you can identify and resolve the factors contributing to low derivatization yield with this compound and achieve reliable and reproducible results in your analyses.
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using analytical techniques like TLC or LC-MS. - Gradually increase the reaction temperature in increments of 5-10°C. - Extend the reaction time. |
| Ineffective Base: The chosen base may not be strong enough to deprotonate hydroxylamine hydrochloride effectively. | - Switch to a stronger base such as sodium hydroxide or potassium hydroxide. - Ensure the base is fresh and properly stored. | |
| Poor Quality Reagents: Degradation of starting materials (2-chloro-4-fluorobenzyl halide or hydroxylamine hydrochloride). | - Use freshly opened or purified reagents. - Verify the purity of starting materials using appropriate analytical methods. | |
| Formation of Side Products (e.g., N-alkylation, Dialkylation) | Reaction Conditions Favoring N-alkylation: Certain solvents or bases can promote alkylation on the nitrogen atom of hydroxylamine. | - Employ a two-phase system or use a protic solvent to solvate the nitrogen atom, making the oxygen more nucleophilic. - Consider using a protected hydroxylamine derivative to ensure selective O-alkylation.[1] |
| Excess Alkylating Agent: A high concentration of 2-chloro-4-fluorobenzyl halide can lead to the formation of the dialkylated product. | - Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) to favor monosubstitution.[2] | |
| Difficult Product Isolation and Purification | Emulsion Formation During Workup: Presence of impurities or incorrect pH during extraction. | - Adjust the pH of the aqueous layer. - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Co-crystallization with Impurities: Similar solubility profiles of the product and byproducts. | - Recrystallize the crude product from a different solvent system. - Employ column chromatography for purification if recrystallization is ineffective. | |
| Slow Reaction Rate | Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier. | - Increase the reaction temperature. For O-alkylation of hydroxylamines, temperatures can range from room temperature to around 100°C, depending on the solvent and reactants.[3][4] |
| Inadequate Mixing: Poor mass transfer between reactants in a heterogeneous mixture. | - Increase the stirring speed to ensure a homogenous reaction mixture. | |
| Inappropriate Solvent: The solvent may not be optimal for the reaction. | - Screen different solvents. Polar aprotic solvents like DMF or DMSO can often accelerate SN2 reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent and base used. Generally, a starting point is around 50-70°C.[5] It is recommended to monitor the reaction by TLC or LC-MS to determine the ideal temperature for your specific conditions, balancing reaction rate with the potential for side product formation.
Q2: Which base is most suitable for this reaction?
A2: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate hydroxylamine hydrochloride in situ. The choice may depend on the solvent system. For instance, in a two-phase system, a phase-transfer catalyst might be beneficial.
Q3: How can I minimize the formation of the N-alkylated byproduct?
A3: N-alkylation is a common side reaction. To minimize it, you can:
-
Use a protic solvent which can solvate the nitrogen atom of hydroxylamine, thus favoring O-alkylation.
-
Employ a protected hydroxylamine derivative where the nitrogen is blocked, forcing alkylation to occur on the oxygen.[1]
-
Carefully control the reaction temperature, as higher temperatures can sometimes favor N-alkylation.
Q4: What is a suitable solvent for this reaction?
A4: A variety of solvents can be used, including alcohols (like ethanol or methanol), water, or polar aprotic solvents like DMF or DMSO.[2][6] A mixture of an organic solvent and water is often employed. The choice of solvent can influence the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help visualize the starting material and product spots.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water or a mixture of water and a suitable organic solvent (e.g., ethanol).
-
Addition of Base: Cool the solution in an ice bath and slowly add a solution of a strong base, such as sodium hydroxide (1.2 equivalents), while stirring vigorously. Maintain the temperature below 10°C during the addition.
-
Addition of Alkylating Agent: To the freshly prepared hydroxylamine solution, add 2-chloro-4-fluorobenzyl halide (1.0 equivalent) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2.
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Extraction: Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-basic impurities.
-
Isolation: The aqueous layer containing the desired product as the hydrochloride salt can be concentrated under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether or methanol/water) to obtain the pure product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of O-benzylhydroxylamines, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Value/Range | Source |
| Reactant Molar Ratio (Hydroxylamine:Alkylating Agent) | 1.1:1 to 4:1 | [2] |
| Reaction Temperature | 25°C to 120°C | [3] |
| Reaction Time | 1 to 48 hours | [4] |
| Typical Solvents | Methanol/Water, Ethanol, DMF, DMSO | [2][6] |
| Typical Bases | NaOH, KOH | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for optimizing the synthesis reaction.
References
- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 4. EP0121701A1 - Process for the production of o-substituted oximes - Google Patents [patents.google.com]
- 5. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a reagent in organic synthesis. Its main application is the formation of oximes from aldehydes and ketones. These oxime derivatives are often stable intermediates that can be further modified, for example, by reduction to amines or by undergoing rearrangement reactions to form amides.
Q2: What are the common impurities that might be present in the reagent?
A2: Common impurities can arise from the synthetic route used to produce this compound. The most likely impurities include the starting materials, such as 2-chloro-4-fluorobenzyl chloride and hydroxylamine, and side products from the alkylation reaction. A significant byproduct can be the N-alkylated isomer, N-(2-Chloro-4-fluorobenzyl)hydroxylamine, and the N,O-bis(2-chloro-4-fluorobenzyl)hydroxylamine.
Q3: How should this compound be stored?
A3: It is recommended to store the compound in a cool, dry place, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments involving this compound.
Problem 1: Low Yield of the Desired O-Alkylated Product During Synthesis
Possible Causes:
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N-Alkylation Side Reaction: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The formation of the N-alkylated byproduct, N-(2-chloro-4-fluorobenzyl)hydroxylamine, and the dialkylated product, N,O-bis(2-chloro-4-fluorobenzyl)hydroxylamine, can significantly reduce the yield of the desired O-alkylated product.
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Decomposition of Hydroxylamine: Hydroxylamine can decompose at elevated temperatures, leading to a lower effective concentration for the desired reaction.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.
Solutions:
-
Control of Reaction Temperature: Maintain a lower reaction temperature to favor O-alkylation over N-alkylation and to minimize the decomposition of hydroxylamine.
-
Use of a Protecting Group: A common strategy to promote O-alkylation is to use an N-protected hydroxylamine derivative, such as N-hydroxyurethane. The protecting group can be removed in a subsequent step.
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Optimization of Reactant Ratio: Using an excess of hydroxylamine can help to minimize the formation of the dialkylated byproduct. However, this may complicate purification.
-
Choice of Base and Solvent: The choice of base and solvent can influence the ratio of O- to N-alkylation. Non-polar solvents may favor O-alkylation.
Problem 2: Formation of Multiple Products in Oxime Synthesis
Possible Causes:
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Isomeric Oximes: The reaction of O-(2-Chloro-4-fluorobenzyl)hydroxylamine with unsymmetrical ketones can lead to the formation of (E) and (Z) isomers of the oxime.
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Side Reactions of the Carbonyl Compound: The aldehyde or ketone starting material may undergo self-condensation (e.g., aldol condensation) under the reaction conditions, especially if basic catalysts are used.
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Impure Starting Material: The presence of impurities in the this compound can lead to the formation of corresponding byproduct oximes.
Solutions:
-
Control of Reaction pH: Maintaining a weakly acidic pH (around 4-5) is often optimal for oxime formation and can minimize side reactions of the carbonyl compound.
-
Purification of the Reagent: Ensure the purity of the this compound before use to avoid the formation of impurity-related byproducts.
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Chromatographic Separation: If isomeric oximes are formed, they can often be separated using chromatographic techniques such as column chromatography or HPLC.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar halo-substituted O-benzyl hydroxylamines.[2]
Materials:
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N-hydroxyurethane
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Sodium ethoxide
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2-Chloro-4-fluorobenzyl chloride
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Ethanol
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Aqueous sodium hydroxide
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Diethyl ether
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Ethanolic HCl
Procedure:
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Dissolve N-hydroxyurethane in an ethanolic solution of sodium ethoxide at room temperature.
-
Add 2-chloro-4-fluorobenzyl chloride to the solution and stir until the reaction is complete (monitored by TLC).
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Hydrolyze the resulting O-(2-chloro-4-fluorobenzyl) carbethoxyhydroxamate by adding an aqueous solution of sodium hydroxide.
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After hydrolysis, concentrate the reaction mixture.
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Extract the aqueous residue with diethyl ether.
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To the ether extract, add ethanolic HCl to precipitate the this compound.
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Filter and dry the product.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product Name | Chemical Structure | Reason for Formation |
| N-(2-Chloro-4-fluorobenzyl)hydroxylamine | Cl(F)C₆H₃CH₂NHOH | N-alkylation of hydroxylamine by 2-chloro-4-fluorobenzyl chloride. This occurs due to the nucleophilic nature of the nitrogen atom in hydroxylamine. |
| N,O-bis(2-Chloro-4-fluorobenzyl)hydroxylamine | Cl(F)C₆H₃CH₂NHOCH₂C₆H₃(F)Cl | Dialkylation of hydroxylamine, where both the nitrogen and oxygen atoms are alkylated by 2-chloro-4-fluorobenzyl chloride. This is more likely to occur if the alkylating agent is in excess. |
| 2-Chloro-4-fluorobenzyl alcohol | Cl(F)C₆H₃CH₂OH | Hydrolysis of the starting material, 2-chloro-4-fluorobenzyl chloride, under the reaction conditions. |
| bis(2-Chloro-4-fluorobenzyl) ether | (Cl(F)C₆H₃CH₂)₂O | Self-condensation of 2-chloro-4-fluorobenzyl chloride or reaction of 2-chloro-4-fluorobenzyl alcohol with 2-chloro-4-fluorobenzyl chloride. |
Visualizations
References
Technical Support Center: Purification of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective method for the purification of this compound is recrystallization.[1] Other techniques such as liquid-liquid extraction and column chromatography may also be employed depending on the nature and quantity of impurities.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: A common impurity is the dibenzyl-substituted byproduct, N,N-bis(2-chloro-4-fluorobenzyl)hydroxylamine.[1] Residual starting materials and solvents are also potential impurities that need to be removed during purification.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the purification of similar O-benzylhydroxylamine hydrochloride derivatives, suitable solvent systems for recrystallization include ethyl acetate, or a mixture of methanol and diethyl ether.[1] The choice of solvent depends on the impurity profile of the crude product.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), and Titration.[2] Commercially available products often state a purity of ≥98%.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. - Reduce the amount of solvent used to dissolve the crude product. - Ensure the cooling process is slow to allow for maximum crystal formation. |
| Product Oils Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities can lower the melting point of the mixture. | - Use a lower-boiling point solvent or a solvent mixture. - Try to purify the crude product by another method (e.g., extraction) to remove some impurities before recrystallization. |
| Colored Final Product | Presence of colored impurities from the reaction. | - Add activated carbon to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.[1] |
| Persistent Impurities in the Final Product | The impurity has similar solubility properties to the desired product. | - If the impurity is the dibenzyl-substituted byproduct, using an excess of hydroxylamine hydrochloride during the synthesis can minimize its formation.[1] - Consider an alternative purification technique like column chromatography for difficult separations. |
| Inaccurate Purity Assessment by HPLC | Improper method parameters (e.g., mobile phase, column, detection wavelength). | - Develop and validate an HPLC method specifically for your compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[2] |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline based on methods used for similar compounds and should be optimized for this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate). A common ratio to start with is 1 g of crude product to 8 mL of solvent.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture to reflux for a short period.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator (0°C to -5°C) to induce crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 45°C) to a constant weight.[1]
Visualizations
Logical Workflow for Troubleshooting Purification Issues
References
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of solutions containing O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound solutions?
A1: Based on the general understanding of hydroxylamine derivatives, the primary factors contributing to degradation are oxidation, hydrolysis, high pH, presence of metal ions, and exposure to light.[1][2][3] Solutions of hydroxylamine are known to be inherently unstable and can decompose through internal oxidation-reduction reactions.[3]
Q2: How can I visually identify if my solution of this compound is degrading?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or the evolution of gas. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.
Q3: What are the general strategies to enhance the stability of my solution?
A3: Several strategies can be employed to improve the stability of pharmaceutical formulations.[1][4] For hydroxylamine derivatives, key strategies include:
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pH Control: Maintaining an optimal pH with buffering agents can prevent hydrolysis.[1][5]
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Use of Stabilizers: Incorporating antioxidants or chelating agents can mitigate oxidative degradation.[1][2]
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Protection from Environmental Factors: Shielding the solution from light and oxygen is crucial.[2][5]
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Proper Storage: Storing the solution at recommended temperatures (e.g., refrigerated) can slow down degradation processes.
Q4: Are there any known incompatible materials or excipients to avoid?
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Solution Discoloration | Why is my solution turning yellow/brown? | Oxidation of the hydroxylamine moiety. | 1. Prepare fresh solutions before use.2. De-gas the solvent and purge the container with an inert gas like nitrogen or argon.[5]3. Add an antioxidant to the formulation. |
| Precipitate Formation | What is causing a precipitate to form in my solution? | Degradation product with low solubility or change in pH affecting solubility. | 1. Verify the pH of the solution and adjust if necessary using a suitable buffer.2. Filter the solution through a compatible membrane filter.3. Analyze the precipitate to identify the degradation product, which can help in understanding the degradation pathway. |
| Loss of Potency/Activity | My experimental results are inconsistent, suggesting a loss of active compound. Why is this happening? | Chemical degradation of this compound. | 1. Perform a stability-indicating HPLC assay to quantify the compound's concentration over time.2. Implement stabilization strategies such as pH control, addition of chelating agents to sequester metal ions, and protection from light.[2][3] |
| pH Shift Over Time | The pH of my buffered solution is changing over time. What could be the cause? | Degradation may be producing acidic or basic byproducts. | 1. Increase the buffering capacity of the solution.2. Investigate the degradation pathway to understand the nature of the byproducts. |
Experimental Protocols
Protocol 1: Screening for Optimal pH
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Objective: To determine the pH at which the solution of this compound exhibits maximum stability.
-
Materials:
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This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3-8.
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HPLC system with a suitable column and detector.
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pH meter.
-
-
Methodology:
-
Prepare stock solutions of the compound in each buffer.
-
Divide each solution into two sets of vials: one for ambient temperature and one for accelerated conditions (e.g., 40°C).
-
Protect all samples from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
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Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
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Plot the percentage of the remaining compound against time for each pH and temperature. The pH with the least degradation is considered optimal.
-
Protocol 2: Evaluating the Effect of Stabilizers
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Objective: To assess the effectiveness of different stabilizers on the solution's stability.
-
Materials:
-
Methodology:
-
Prepare several batches of the buffered solution of the compound.
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To each batch, add a different stabilizer at a known concentration (see table below for typical concentrations). Include a control batch with no stabilizer.
-
Store the samples under accelerated conditions (e.g., 40°C) and protected from light.
-
Analyze the samples by HPLC at regular intervals.
-
Compare the degradation rates of the stabilized solutions to the control.
-
Quantitative Data Summary
| Stabilizer Type | Example | Typical Concentration Range | Reference |
| Chelating Agent | trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) | 0.001% - 0.1% by weight | [3][7] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Widely used, concentration dependent on application | [2] |
| Antioxidant | Hydroxyurea derivatives | 0.01% - 1% by weight of the aqueous solution | [8] |
| Thiamine Salt | Thiamine hydrochloride (with or without CDTA) | 1 - 1000 ppm by weight | [9] |
Visualizations
Caption: Potential degradation pathways for O-(2-Chloro-4-fluorobenzyl)hydroxylamine.
Caption: Workflow for assessing the stability of the compound solution.
Caption: Decision tree for troubleshooting solution instability issues.
References
- 1. jocpr.com [jocpr.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. The ways to improve drug stability [repository.usmf.md]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3544270A - Aqueous hydroxylamine solutions stabilized with hydroxyurea or hydroxythiourea derivatives - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride for the derivatization of carbonyl compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and subsequent analysis, helping users to identify and resolve problems in their experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | 1. Reagent Degradation: The derivatizing reagent may have degraded due to improper storage (exposure to moisture or heat). 2. Incorrect Reaction pH: The reaction is pH-sensitive; an incorrect pH can hinder the reaction. 3. Insufficient Reagent: The amount of derivatizing reagent may be insufficient for the concentration of carbonyls in the sample. 4. Suboptimal Reaction Time/Temperature: The reaction may not have proceeded to completion. | 1. Use fresh reagent. Store this compound in a cool, dry place, protected from moisture. 2. Optimize reaction pH. The optimal pH for oxime formation is typically in the range of 4-6. Adjust the pH of the reaction mixture accordingly. 3. Increase reagent concentration. Try a higher concentration of the derivatizing agent. A 2 to 10-fold molar excess over the highest expected analyte concentration is a good starting point. 4. Optimize reaction conditions. Increase the reaction time or temperature. Typical conditions range from 30-60 minutes at 60-80°C. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Derivatization: Incomplete or variable reaction across samples. 2. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 3. Derivative Instability: The formed oxime derivative may be unstable under the analytical conditions. | 1. Ensure complete derivatization. Optimize reaction conditions as described above. The use of a stable isotope-labeled internal standard that also undergoes derivatization can help to correct for variability. 2. Mitigate matrix effects. See the "Matrix Effects Mitigation" section in the FAQs. 3. Assess derivative stability. Analyze samples immediately after preparation or conduct stability studies at different storage conditions (e.g., room temperature, 4°C, -20°C). |
| Peak Tailing or Splitting in Chromatography | 1. Formation of Syn/Anti Isomers: The oxime derivatives can form geometric isomers (syn and anti) which may have slightly different chromatographic retention times. 2. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the derivatives. | 1. Adjust chromatographic conditions. A slower gradient or a different organic modifier may improve the resolution of the isomers, allowing for their summation for quantification. In some cases, adjusting the mobile phase pH can help to coalesce the peaks. 2. Optimize the analytical method. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase additives. |
| Unexpected Peaks in Blank Samples | 1. Contamination: Contamination from solvents, glassware, or the laboratory environment. 2. Reagent Impurities: The derivatizing reagent itself may contain impurities. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a "reagent blank" (all reagents without the sample) to identify the source of contamination. 2. Check the purity of the derivatizing agent. If necessary, purify the reagent or obtain a new batch from a reliable supplier. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used to improve the detection of carbonyl compounds (aldehydes and ketones) in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). It reacts with the carbonyl group to form a stable oxime derivative, which typically has better chromatographic properties and ionization efficiency.
Q2: How should I store this compound?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. It is also advisable to protect it from moisture.
Experimental Procedure
Q3: What is a typical starting protocol for derivatization?
A general protocol involves dissolving the sample in a suitable solvent, adding the derivatizing reagent (often in a buffered solution to control pH), and heating the mixture. A detailed experimental protocol is provided in a later section.
Q4: How can I remove excess derivatizing reagent after the reaction?
Excess reagent can sometimes interfere with the analysis. A common method to remove it is through solid-phase extraction (SPE). The choice of SPE sorbent will depend on the properties of the derivative and the sample matrix.
Matrix Effects
Q5: What are matrix effects and how do they affect my analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[1]
Q6: How can I assess the presence of matrix effects?
The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q7: What are the common strategies to mitigate matrix effects?
Several strategies can be employed to reduce the impact of matrix effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: More extensive sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can remove many interfering compounds.
-
Chromatographic Separation: Optimizing the LC method to better separate the analyte from matrix components can minimize co-elution.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the analyte signal.
Quantitative Data on Matrix Effects (Illustrative Examples)
The following tables provide illustrative examples of what might be expected for recovery and matrix effects in different biological matrices. Note: This data is representative and the actual values will depend on the specific analyte, matrix, and experimental conditions.
Table 1: Illustrative Recovery Data for a Derivatized Carbonyl Compound
| Matrix | Analyte Concentration | Mean Recovery (%) | % RSD |
| Human Plasma | Low QC (10 ng/mL) | 92.5 | 5.8 |
| Mid QC (100 ng/mL) | 95.1 | 4.2 | |
| High QC (500 ng/mL) | 98.3 | 3.5 | |
| Rat Urine | Low QC (20 ng/mL) | 88.7 | 7.1 |
| Mid QC (200 ng/mL) | 91.4 | 6.3 | |
| High QC (800 ng/mL) | 94.6 | 4.9 |
Table 2: Illustrative Matrix Effect Data (Matrix Factor)
| Matrix | Analyte Concentration | Mean Matrix Factor | % RSD | Interpretation |
| Human Plasma | Low QC (10 ng/mL) | 0.85 | 8.2 | Ion Suppression |
| High QC (500 ng/mL) | 0.88 | 6.5 | Ion Suppression | |
| Rat Urine | Low QC (20 ng/mL) | 1.15 | 9.5 | Ion Enhancement |
| High QC (800 ng/mL) | 1.12 | 7.8 | Ion Enhancement |
Detailed Experimental Protocol: Derivatization of Carbonyls in Plasma
This protocol provides a step-by-step method for the derivatization of carbonyl compounds in a plasma matrix.
Materials:
-
This compound
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium acetate
-
Internal Standard (IS): A suitable stable isotope-labeled analogue of the analyte.
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in 50:50 (v/v) Methanol:Water.
-
Internal Standard Spiking Solution: Prepare a working solution of the IS in 50:50 (v/v) ACN:Water.
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of the IS spiking solution.
-
Vortex for 10 seconds.
-
Add 400 µL of the cold protein precipitation solution.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Derivatization Reaction:
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 50 µL of the derivatizing reagent solution.
-
Vortex for 10 seconds.
-
Incubate at 60°C for 45 minutes.
-
-
Final Sample Preparation:
-
After incubation, allow the sample to cool to room temperature.
-
If necessary, centrifuge the sample again to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize the MS parameters (e.g., precursor and product ions, collision energy) for the specific derivatized analyte and internal standard.
-
Visualizations
Caption: Experimental workflow for the derivatization of carbonyls in plasma.
Caption: Conceptual diagram of matrix effects in mass spectrometry.
References
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CAS: 317821-68-4), ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this reagent?
Proper storage and handling are critical to prevent degradation. The compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4]
Key Handling Procedures:
-
Use the reagent in a well-ventilated area or under a chemical fume hood.[2][3][4]
-
Avoid generating dust.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][5]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool; Room Temperature | [1][2][7] |
| Atmosphere | Dry, Well-ventilated | [1][3][4] |
| Container | Original, tightly sealed, securely sealed container | [1][2][8] |
| Incompatibilities | Store away from oxidizing agents and metals | [1][4][6] |
Q2: I've noticed a discoloration of the solid reagent. What does this indicate?
Discoloration of the solid reagent can be a sign of degradation. Hydroxylamine and its derivatives can be unstable and may decompose over time, especially with prolonged exposure to air, moisture, or light.[9] If you observe any significant change in color or appearance, it is recommended to verify the purity of the reagent before use.
Q3: My reaction is showing low yields. Could reagent degradation be the cause?
Yes, low or inconsistent reaction yields are a common consequence of using a degraded reagent. If you suspect degradation, it is crucial to troubleshoot the issue systematically. The following workflow can help diagnose the problem.
Q4: What substances are incompatible with this compound?
To prevent hazardous reactions and degradation, avoid contact with the following substances. The primary incompatibility is with strong oxidizing agents.[1]
Table of Incompatible Materials
| Class of Substance | Examples | Potential Hazard | Source |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorine Bleaches | Risk of ignition, fire, or explosion; accelerated decomposition. | [1] |
| Metals | Heavy metals, Iron (Fe), Copper (Cu) | Catalyzes decomposition, potentially leading to exothermic reactions. | [6][10][11] |
| Bases | Sodium Hydroxide, Potassium Carbonate | Can deprotonate the hydrochloride salt, potentially leading to instability of the free base. | [9] |
Q5: How can I experimentally confirm the purity of my reagent?
If you suspect degradation, you can assess the purity using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method. See the detailed protocol below for a general procedure that can be adapted to your laboratory's equipment.
Click to view Experimental Protocol: Purity Assessment by HPLC
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard (if available) or a new, unopened batch of the reagent.
-
Dissolve in a 1:1 mixture of ACN/water to a final concentration of 1 mg/mL in a 10 mL volumetric flask. This is your standard solution.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration (1 mg/mL) using the same solvent mixture.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an appropriate wavelength for the chromophore)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method). The presence of significant additional peaks in the sample chromatogram indicates impurities or degradation.
-
Q6: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, degradation can be hypothesized based on the chemistry of hydroxylamines and benzyl ethers. The primary routes are likely hydrolysis and oxidation.
-
Hydrolysis: The ether linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which would yield 2-Chloro-4-fluorobenzyl alcohol and hydroxylamine. Hydroxylamine itself is unstable and can further decompose.[9][12][13]
-
Oxidation: The hydroxylamine moiety can be oxidized, particularly by atmospheric oxygen or other oxidizing agents, potentially forming corresponding oximes or nitrones.[9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. prochemonline.com [prochemonline.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemscene.com [chemscene.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 10. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis for the formation of O-substituted oximes from aldehydes and ketones. These oxime derivatives are often stable intermediates that can be used in further synthetic transformations or for the characterization and purification of carbonyl-containing compounds. O-benzylhydroxylamine derivatives, in general, are instrumental in the synthesis of hydroxamic acids and N-benzyl nitrones for 1,3-dipolar cycloaddition reactions to create isoxazoline frameworks, which are important in drug discovery.[1]
Q2: What are the general storage and handling recommendations for this reagent?
A2: Due to the limited specific stability data for this compound, it is recommended to follow the general best practices for hydroxylamine derivatives. Store the reagent in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be kept in a tightly sealed, corrosion-resistant container. As with other hydroxylamine hydrochlorides, it may be sensitive to moisture and air.
Q3: What is the solubility of this compound?
Q4: What safety precautions should be taken when working with this compound?
A4: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in oxime synthesis.
Q1: I am observing low or no yield of my desired oxime product. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors. Please refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for low oxime yield.
Q2: My reaction is incomplete, and I still have a significant amount of starting material (the carbonyl compound). What should I do?
A2: An incomplete reaction is often due to equilibrium effects or insufficient reactivity.
-
Cause: Oxime formation is a reversible reaction. The presence of water can drive the equilibrium back to the starting materials.
-
Solution: Try adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to remove the water formed during the reaction and drive the equilibrium towards the product. Alternatively, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be?
A3: While specific byproduct studies for this reagent are not widely published, general side reactions in oxime synthesis can include:
-
Beckmann Rearrangement: Under strongly acidic conditions or with certain catalysts, the product oxime can rearrange to an amide. Ensure your reaction conditions are not overly acidic.
-
Hydrolysis: The product oxime can hydrolyze back to the carbonyl compound and the hydroxylamine, especially during aqueous work-up if the pH is too low or too high.
-
Dimerization/Oligomerization of the Aldehyde: Some aldehydes, particularly enolizable ones, can undergo self-condensation under basic conditions.
Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 317821-68-4 | Supplier Data |
| Molecular Formula | C₇H₇Cl₂FNO | Supplier Data |
| Molecular Weight | 212.05 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
Typical Reaction Conditions for Oxime Synthesis
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol, Methanol, Pyridine | The choice of solvent depends on the solubility of the carbonyl compound. |
| Base | Pyridine, Sodium Acetate, Sodium Bicarbonate | A base is typically required to neutralize the hydrochloride and free the hydroxylamine. |
| Stoichiometry | 1.0 - 1.5 equivalents of hydroxylamine hydrochloride | A slight excess of the hydroxylamine can help drive the reaction to completion. |
| Temperature | Room temperature to 60 °C | Many reactions proceed well at room temperature, but gentle heating may be required for less reactive carbonyls. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by TLC or LC-MS. |
Experimental Protocol: General Procedure for Oxime Synthesis
-
To a solution of the aldehyde or ketone (1.0 mmol) in ethanol (5 mL), add this compound (1.2 mmol, 1.2 eq.) and pyridine (1.5 mmol, 1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically when the starting carbonyl compound is no longer visible by TLC), remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired oxime.
Visualizations
General Mechanism of Oxime Formation
Caption: General reaction mechanism for oxime formation.
References
Technical Support Center: Ionization Efficiency of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry signal of O-(2-Chloro-4-fluorobenzyl)hydroxylamine as a hydrochloride salt. The guidance focuses on overcoming common challenges associated with the ionization of halogenated, low-molecular-weight compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my compound low in positive electrospray ionization (ESI) mode?
A1: Several factors related to the molecule's structure can contribute to poor ionization efficiency in positive ESI:
-
Electron-Withdrawing Groups: The chlorine and fluorine atoms on the benzyl ring are strongly electron-withdrawing. This effect reduces the basicity of the hydroxylamine nitrogen, making it more difficult to protonate and form the desired [M+H]+ ion.
-
Hydrochloride Salt Form: While the hydrochloride salt ensures the compound is already protonated, the presence of chloride ions (Cl-) can lead to signal suppression. Chloride can form adducts in negative mode or neutralize positive ions in the ESI droplet, preventing them from reaching the detector.
-
Suboptimal Source Conditions: ESI is a sensitive technique where parameters like mobile phase composition, solvent additives, and ion source settings must be carefully optimized for a specific analyte.
Q2: Which ionization technique is best for this compound: ESI or Atmospheric Pressure Chemical Ionization (APCI)?
A2: The choice depends on the analyte's properties.
-
ESI is generally the first choice and works well for polar molecules that are already ions in solution, like your hydrochloride salt.[1][2]
-
APCI is often more effective for less polar, more volatile, and thermally stable small molecules.[2][3][4][5] Given that O-(2-Chloro-4-fluorobenzyl)hydroxylamine is a relatively small and moderately polar molecule, APCI is a strong alternative if ESI performance is poor.[5] It can be less susceptible to matrix effects and issues with mobile phase composition.[1]
Q3: Can mobile phase additives improve my signal? Which ones should I try?
A3: Yes, mobile phase additives are crucial for optimizing ionization.
-
For Positive ESI [M+H]+: A low concentration of formic acid (0.1%) is the standard choice to provide a proton source and improve signal.
-
For Adduct Formation [M+NH4]+: If protonation is inefficient, adding ammonium formate or ammonium acetate (5-10 mM) can promote the formation of ammonium adducts, which may be more stable and yield a higher signal.[6]
-
Caution with TFA: Trifluoroacetic acid (TFA) is excellent for chromatography but is a known signal suppressor in ESI-MS and should generally be avoided.[7][8]
Q4: I see multiple peaks that could be my compound (e.g., [M+H]+, [M+Na]+, [M+NH4]+). How do I consolidate the signal?
A4: The presence of multiple adducts splits your analyte signal, reducing the intensity of any single peak.
-
To favor the [M+H]+ ion, ensure a clean system, use high-purity solvents, and add an acid like formic acid.
-
To favor a specific adduct like [M+NH4]+, add the corresponding salt (e.g., ammonium formate) to the mobile phase.[6]
-
Sodium adducts ([M+Na]+) often come from glassware or solvent contamination.[9] Using plastic vials and high-purity solvents can minimize their formation.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Low Signal Intensity
This guide provides a logical workflow for diagnosing and resolving low signal for your analyte.
Caption: Factors affecting the ionization of the target compound.
Guide 2: Workflow for Method Optimization
Follow these steps methodically, changing one parameter at a time to observe its effect.
Caption: Systematic workflow for troubleshooting low MS signal.
Experimental Protocols
Protocol 1: Mobile Phase Additive Screening
Objective: To determine the optimal mobile phase additive for maximizing the signal intensity of the target analyte in ESI+.
Methodology:
-
Analyte Preparation: Prepare a 1 µg/mL solution of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride in 50:50 Methanol:Water.
-
Mobile Phase Preparation:
-
Condition A (Acidic):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Condition B (Buffered/Adduct Forming):
-
Mobile Phase A: Water + 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile + 10 mM Ammonium Formate
-
-
-
LC-MS Parameters:
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
-
Injection: Use flow injection analysis (no column) to directly assess source performance.
-
Flow Rate: 0.3 mL/min.
-
MS Settings: Operate in positive ion scan mode, monitoring for the expected m/z of [M+H]+ (176.03), [M+NH4]+ (193.06), and [M+Na]+ (198.01).
-
-
Procedure:
-
Infuse the analyte solution using Mobile Phase Condition A.
-
Record the absolute intensity of all observed analyte-related ions.
-
Thoroughly flush the system.
-
Infuse the analyte solution using Mobile Phase Condition B.
-
Record the absolute intensity of all observed analyte-related ions.
-
Data Presentation
Use the following table to compare the results from your mobile phase screening experiment. This allows for a clear, quantitative comparison of different ionization conditions.
| Mobile Phase Condition | Ion Observed | Expected m/z | Measured Intensity (counts) | Signal-to-Noise (S/N) |
| 0.1% Formic Acid | [M+H]+ | 176.03 | ||
| [M+NH4]+ | 193.06 | |||
| [M+Na]+ | 198.01 | |||
| 10 mM Ammonium Formate | [M+H]+ | 176.03 | ||
| [M+NH4]+ | 193.06 | |||
| [M+Na]+ | 198.01 | |||
| APCI (0.1% Formic Acid) | [M+H]+ | 176.03 |
References
- 1. providiongroup.com [providiongroup.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. microsaic.com [microsaic.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
dealing with syn/anti isomers of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride oximes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with syn/anti isomers of oximes derived from O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are syn and anti isomers in the context of oximes?
A: Syn and anti isomerism is a type of geometric isomerism that occurs in oximes due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The terms describe the spatial relationship between the hydroxyl group (-OH) on the nitrogen atom and another substituent on the carbon atom.[1][2]
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Syn isomer: The hydroxyl group and the reference substituent on the carbon are on the same side of the C=N double bond.[1][2]
-
Anti isomer: The hydroxyl group and the reference substituent on the carbon are on opposite sides of the C=N double bond.[1][2]
For aldoximes (derived from aldehydes), the reference substituent is the hydrogen atom. For ketoximes (derived from ketones), the reference substituent is determined by Cahn-Ingold-Prelog priority rules, or sometimes by the alphabetical order of the substituent names if priorities are not explicitly being used.[1][3]
Q2: Why is it important to separate and characterize syn and anti isomers?
A: The spatial arrangement of the hydroxyl group in syn and anti isomers can lead to significant differences in their physicochemical properties and biological activities. These differences can impact:
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Pharmacological Activity: One isomer may exhibit significantly higher therapeutic activity or a different pharmacological profile than the other.[4][5] In some cases, only the E (often corresponding to anti) isomers of certain oximes show high biological activity.[4]
-
Toxicity: The toxicity profiles of the two isomers can differ.
-
Receptor Binding: The different three-dimensional shapes of the isomers can lead to different binding affinities and interactions with biological targets.[4]
-
Stability and Metabolism: Isomers can have different stabilities under physiological conditions and may be metabolized at different rates.
Therefore, for drug development and research purposes, it is crucial to isolate, characterize, and test the individual isomers to ensure efficacy, safety, and consistency.
Q3: What are the common methods for separating syn and anti isomers of oximes?
A: The separation of syn and anti oxime isomers is typically achieved using chromatographic techniques that exploit their differences in polarity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for separating oxime isomers.[6][7] The more polar isomer will generally have a shorter retention time.
-
Flash Column Chromatography: For preparative scale separation, flash column chromatography using a silica gel stationary phase is often employed.[8] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring reaction progress, checking the purity of fractions, and optimizing the solvent system for column chromatography.[8]
Q4: How can I characterize the individual syn and anti isomers?
A: Several spectroscopic techniques are used to distinguish and characterize syn and anti oxime isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton on the sp² carbon (the C=N carbon) and the protons on the adjacent carbons can be different for the two isomers.[7][8] The chemical shift of the oxime proton (-OH) can also vary.
-
¹³C NMR: The carbon atoms of the C=N bond and adjacent carbons will have distinct chemical shifts for each isomer.[8]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy can provide definitive structural information by identifying protons that are close in space, which can help to unambiguously assign the syn and anti configurations.[9]
-
-
Infrared (IR) Spectroscopy: While less definitive for isomer differentiation, the O-H bond vibrations in anti isomers may be observed at a higher wavenumber compared to syn isomers.[8][10]
-
Melting Point: Pure isomers will have distinct and sharp melting points, whereas a mixture will typically melt over a broader range.[9]
Troubleshooting Guides
Issue 1: Low or no yield of the desired oxime during synthesis.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction using TLC until the starting material (aldehyde or ketone) is consumed. |
| 2. Increase Temperature: Gently heat the reaction mixture, but be mindful of potential side reactions or decomposition. | |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: Ensure that this compound and the carbonyl compound are used in the correct molar ratios. A slight excess of the hydroxylamine reagent is often used.[10] |
| Ineffective Base | 1. Use a Suitable Base: A weak base like sodium acetate or pyridine is often used to neutralize the HCl salt and facilitate the reaction. Ensure the base is fresh and added in the correct amount. |
| pH of the Reaction Medium | 1. Optimize pH: The rate of oxime formation is pH-dependent. The optimal pH is typically mildly acidic (around 4-5).[10] |
Issue 2: Difficulty in separating syn and anti isomers by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Optimize Eluent Polarity: Use TLC to test various solvent systems with different polarities. Start with a non-polar solvent and gradually add a more polar solvent (e.g., start with 100% hexane and add ethyl acetate in increasing percentages). |
| 2. Use a Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution in your column chromatography. | |
| Co-elution of Isomers | 1. Change Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina or a reverse-phase material (e.g., C18). |
| 2. Improve Column Packing: Ensure the column is packed uniformly to avoid channeling and band broadening. | |
| Isomer Interconversion | 1. Avoid Acidic Conditions: The presence of acid can catalyze the interconversion of syn and anti isomers.[10] Ensure that the silica gel is neutral and that no acidic contaminants are present in the solvents. |
Issue 3: Ambiguous results from ¹H NMR for isomer identification.
| Possible Cause | Troubleshooting Steps |
| Overlapping Signals | 1. Use a Higher Field NMR: A higher magnetic field strength can improve the resolution of the signals. |
| 2. Perform 2D NMR: Run a NOESY experiment to identify through-space correlations that can definitively distinguish the isomers.[9] | |
| Broad -OH Signal | 1. Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube and re-run the spectrum. The -OH proton will exchange with deuterium and its signal will disappear, helping to identify it. |
Quantitative Data Summary
The following table summarizes typical data obtained from the separation and characterization of the syn and anti isomers of an oxime formed from O-(2-Chloro-4-fluorobenzyl)hydroxylamine and a hypothetical aldehyde (e.g., 4-methoxybenzaldehyde).
| Parameter | Syn Isomer | Anti Isomer |
| TLC Rf Value (20% EtOAc/Hexane) | 0.35 | 0.45 |
| HPLC Retention Time (C18, 60% ACN/H₂O) | 8.2 min | 9.5 min |
| ¹H NMR Chemical Shift (δ, ppm) of -CH=N- | 8.15 | 7.50 |
| ¹³C NMR Chemical Shift (δ, ppm) of -C=N- | 148.2 | 149.8 |
| Melting Point | 112-114 °C | 125-127 °C |
Experimental Protocols
Protocol 1: Synthesis of O-(2-Chloro-4-fluorobenzyl)oxime Isomers
This protocol describes the general synthesis of an oxime from an aldehyde or ketone and this compound.
-
Dissolve Reagents: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol (10 mL per mmol of carbonyl compound).
-
Add Hydroxylamine and Base: Add this compound (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting carbonyl compound is consumed (typically 2-12 hours).
-
Workup:
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product as a mixture of syn and anti isomers.
-
Protocol 2: Separation of Syn and Anti Isomers by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude oxime mixture in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The two isomers should elute as separate peaks. The more polar isomer (often the syn isomer) typically has a shorter retention time.[8]
Visualizations
Caption: Workflow for synthesis, separation, and characterization of oxime isomers.
Caption: Interconversion relationship between syn and anti oxime isomers.
References
- 1. Topics in Organic Chemistry: What is syn-anti isomerism? [chemistrywithdrsantosh.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of syn- and anti-isomers of retinaloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonyl Analysis: PFBHA vs. O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical aspect of various analytical workflows, from environmental monitoring to pharmaceutical quality control. The derivatization of these carbonyls is a key step to enhance their volatility and detectability for chromatographic analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and well-documented derivatizing agent. This guide provides a comprehensive overview of PFBHA's performance for carbonyl analysis and addresses the current availability of data for a potential alternative, O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride.
Performance Comparison
Due to a lack of publicly available data on the performance of this compound for carbonyl analysis, a direct quantitative comparison is not possible at this time. The following table summarizes the performance of PFBHA across various studies and analytical methods. This data can serve as a benchmark for evaluating future derivatization reagents.
| Parameter | PFBHA Performance Data | This compound |
| Analytical Technique | GC-MS, GC-ECD, LC-MS, HPLC-UV | Data not available |
| Detection Limits (LODs) | Ranges from 0.08 to 0.20 ppbv for airborne carbonyls.[1] For some compounds, LODs can be as low as 0.016 to 0.030 µg/L. | Data not available |
| Linearity (R²) | Typically > 0.99 over two orders of magnitude of concentration.[2] | Data not available |
| Accuracy (Recovery) | Mean recoveries generally range from 84% to 119%.[2] | Data not available |
| Precision (CV) | Typically below 18%.[2] | Data not available |
| Reaction Conditions | Aqueous solution, room temperature to 60°C, reaction times from minutes to 24 hours depending on the protocol and carbonyl compound. | Data not available |
| Matrix Applicability | E-liquids, aerosols, stationary source emissions, drinking water, air, tobacco, wine, biological fluids.[2][3][4][5] | Data not available |
Experimental Protocols with PFBHA
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of carbonyl compounds with PFBHA for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
PFBHA Derivatization for GC-MS Analysis of Carbonyls in E-liquids
This protocol is adapted from a method for the analysis of 21 carbonyl compounds in e-liquids and e-aerosols.[2]
1. Sample Preparation:
-
Weigh 0.5 g of the e-liquid sample into a suitable vial.
-
Dilute the sample with water.
2. Derivatization:
-
Add a solution of PFBHA to the diluted sample.
-
Allow the reaction to proceed. The reaction time may vary depending on the specific carbonyls of interest.
3. Extraction:
-
Extract the PFBHA-carbonyl derivatives (oximes) into toluene.
4. GC-MS Analysis:
-
Analyze the toluene extract by GC-MS, often in the selected ion monitoring (SIM) mode for higher sensitivity and specificity.[2]
PFBHA Derivativation for LC-MS Analysis of Carbonyls
This protocol is a general representation based on the principles of PFBHA derivatization for LC-MS analysis.[6]
1. Sample Preparation:
-
Prepare the sample in a suitable solvent, often an aqueous solution.
2. Derivatization:
-
Add PFBHA solution to the sample.
-
The reaction enhances the detectability of the carbonyl compounds.
3. LC-MS Analysis:
-
Directly inject an aliquot of the reaction mixture into the LC-MS system.
-
Atmospheric pressure chemical ionization (APCI) is a common ionization technique for the analysis of PFBHA derivatives.[6] For many carbonyls, the pseudomolecular ion [M+H]⁺ is the base peak in the positive ion mass spectra of the PFBHA oxime derivatives.[6]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for carbonyl analysis using PFBHA derivatization followed by GC-MS or LC-MS analysis.
References
- 1. N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | C7H5ClF5NO | CID 122307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
alternative derivatization reagents to O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds such as aldehydes and ketones by liquid chromatography-mass spectrometry (LC-MS), O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride has been a notable reagent. However, a range of alternative derivatization reagents are available, each offering distinct advantages in terms of reactivity, sensitivity, and compatibility with different analytical workflows. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform reagent selection for specific applications.
The primary goal of derivatizing carbonyl compounds for LC-MS analysis is to enhance their ionization efficiency and improve their chromatographic retention, as many underivatized carbonyls are neutral and exhibit poor performance.[1] The ideal derivatization reagent should react specifically and efficiently with the carbonyl group, form a stable derivative, and introduce a readily ionizable moiety.[1]
Comparison of Key Derivatization Reagents
Several classes of compounds are commonly used for the derivatization of aldehydes and ketones, including hydroxylamines, hydrazines, and other amine-containing reagents. The following table summarizes the performance of prominent alternatives to this compound.
| Derivatization Reagent | Class | Typical Analytes | Key Advantages | Potential Limitations |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Hydroxylamine | Aldehydes, Ketones | Forms stable oxime derivatives, suitable for both GC-MS and LC-MS.[2][3] The pentafluorobenzyl group enhances electron capture detection.[2] Reacts quantitatively and derivatives are thermally stable.[4] | May require a two-step derivatization for compounds with multiple functional groups.[3] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Aldehydes, Ketones | Widely used, especially for HPLC-UV analysis due to the strong UV absorbance of the hydrazone derivatives.[2][5] Well-established methods (e.g., EPA methods). | Can have drawbacks that may lead to errors during derivatization.[6] May require more stringent reaction conditions.[7] |
| 3-Nitrophenylhydrazine (3-NPH) | Hydrazine | Aldehydes, Ketones, Carboxylic Acids | Has been shown to significantly improve the sensitivity for certain aldehydes like malondialdehyde (MDA) and acrolein (ACR) compared to DNPH.[8] Can also be used for carboxylic acids.[9] | May not offer a sensitivity advantage for all carbonyls compared to DNPH.[8] |
| Dansylhydrazine | Hydrazine | Carbonyl compounds | Introduces a fluorescent tag, which can enhance sensitivity in both fluorescence detection and LC-MS analysis.[1][2] The dimethylamino group is easily protonated, improving ionization.[1] | Primarily used for enhancing ionization and fluorescence, other properties might be less optimized. |
| Girard's Reagents (T and P) | Hydrazine (with quaternary ammonium) | Ketones, Neurosteroids | Contain a pre-charged quaternary ammonium group, which significantly enhances MS detection sensitivity.[1][10] Improves chromatographic separation of structurally similar compounds.[1] | Primarily used for compounds with ketone groups.[10] |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Aniline-based | Aldehydes, Carboxylic Acids | Designed for LC-MS/MS, incorporates an isotopic signature for screening unknown aldehydes.[11] Can also be used for carboxylic acids by changing the secondary reagent.[11] | More structurally complex and may be less commercially available than simpler reagents. |
| 1,3-Cyclohexanedione (CHD) | Dione | Aldehydes | Less toxic than some other reagents.[1] Derivatization has high selectivity and sensitivity without needing pH adjustment, and forms a single derivative without isomers.[1][7] | May require longer reaction times.[1] |
Quantitative Performance Data
The choice of derivatization reagent can significantly impact the limit of detection (LOD) for a given analyte. The following table presents a comparison of LODs for selected aldehydes using 3-NPH and DNPH, demonstrating the substantial improvement in sensitivity achievable with 3-NPH for specific compounds.
| Analyte | LOD with 3-NPH Derivatization | LOD with DNPH Derivatization | Sensitivity Improvement (DNPH LOD / 3-NPH LOD) |
| Malondialdehyde (MDA) | 0.01 ng/mL | 1 ng/mL | 100x |
| Acrolein (ACR) | 0.002 ng/mL | 0.5 ng/mL | 250x |
| 4-Hydroxy-2-hexenal (HHE) | 0.05 ng/mL | 0.02 ng/mL | 0.4x |
| 4-Hydroxy-2-nonenal (HNE) | 0.05 ng/mL | 0.04 ng/mL | 0.8x |
Data synthesized from a study comparing 3-NPH and DNPH for the analysis of toxic aldehydes in brain tissue.[8]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for two of the discussed reagents.
Protocol 1: Derivatization of Aldehydes with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from a method for the simultaneous measurement of toxic aldehydes from brain tissue.[8]
Materials:
-
Aldehyde standards or sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution (10 mg/mL in methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (50 mg/mL in water)
-
Pyridine
-
Hexane
-
Methanol
-
Water
-
LC-MS grade solvents
Procedure:
-
To 50 µL of sample or standard in a microcentrifuge tube, add 25 µL of 3-NPH solution.
-
Add 25 µL of EDC solution.
-
Add 10 µL of pyridine.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
After incubation, add 500 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (1:1, v/v) for LC-MS analysis.
Protocol 2: Derivatization of Aldehydes with 4-APEBA
This protocol is based on the derivatization of aldehydes in urine samples.[11]
Materials:
-
Urine sample or aldehyde standards
-
4-APEBA solution (10 mM in water)
-
Sodium cyanoborohydride solution (1 M in water)
-
Phosphate buffer (0.1 M, pH 5.7)
-
LC-MS grade solvents
Procedure:
-
To 100 µL of urine sample or standard, add 100 µL of phosphate buffer (pH 5.7).
-
Add 50 µL of 4-APEBA solution.
-
Add 50 µL of sodium cyanoborohydride solution.
-
Vortex the mixture gently.
-
Incubate the reaction at 10°C for 2 hours.
-
Following incubation, the sample is ready for direct injection into the LC-MS system or can be further diluted if necessary.
Visualizing Derivatization Workflows
The following diagrams illustrate the general workflows for the derivatization of carbonyl compounds for LC-MS analysis.
Caption: General workflow for carbonyl derivatization and LC-MS analysis.
Caption: Chemical principle of carbonyl derivatization.
Conclusion
The selection of a derivatization reagent for carbonyl analysis by LC-MS is a critical decision that depends on the specific analytes of interest, the sample matrix, and the desired sensitivity. While this compound is a viable option, alternatives such as PFBHA, 3-NPH, Dansylhydrazine, and Girard's reagents offer a range of advantages. PFBHA provides robust and stable derivatives for both GC and LC-MS.[2][3][4] 3-NPH can offer superior sensitivity for certain aldehydes compared to the widely used DNPH.[8] Dansylhydrazine is an excellent choice when fluorescence detection is also a consideration, and Girard's reagents are unparalleled for enhancing the signal of ketones due to their permanent charge.[1][10] By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal reagent to achieve their analytical goals.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Carbonyl Analysis Using O-Substituted Hydroxylamine Derivatizing Agents
Comparison of Derivatization Reagents for Carbonyl Analysis
The selection of a derivatization reagent is a critical step in method development. The ideal reagent should react quickly and completely with the target analytes under mild conditions to form a stable derivative that can be easily detected. PFBHA is a popular choice for gas chromatography (GC) because it forms derivatives that are thermally stable and highly sensitive to electron capture detection (ECD) and mass spectrometry (MS) in negative chemical ionization (NCI) mode.[1][2]
Alternatives to PFBHA include 2,4-Dinitrophenylhydrazine (DNPH), which is widely used for high-performance liquid chromatography (HPLC) with UV detection, and newer reagents like Cysteamine, which has shown high efficiency for formaldehyde scavenging.[3][4][5]
| Reagent | Primary Application | Advantages | Disadvantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) | GC-ECD, GC-MS (NCI) | High sensitivity, forms stable oximes, versatile for various carbonyls.[6] | Can form E/Z isomers which may complicate chromatography. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Well-established methods, strong chromophore for UV detection. | Derivatives can be light-sensitive; reaction may be incomplete for some carbonyls.[7] |
| Cysteamine | GC-MS (for Formaldehyde) | Reported to be a more efficient scavenger for formaldehyde than PFBHA.[3][5] | Primarily demonstrated for formaldehyde; may have a more limited analyte scope. |
| Hydroxylamine Hydrochloride | Titrimetry | Simple, absolute method for determining total aldehyde content.[8] | Lacks specificity and sensitivity for trace analysis of individual compounds. |
Performance Data from Validated Methods
The following table summarizes key validation parameters for the analysis of formaldehyde and other carbonyls using PFBHA and an alternative, providing a quantitative basis for comparison.
Table 1: Comparison of Method Validation Parameters
| Analyte | Method | Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |
| Formaldehyde | HS-GC-ECD | PFBHA | LOD: 1.08 µg/L | Not Specified | Urine | [9] |
| Formaldehyde | On-fiber Deriv. GC-FID | PFBHA | MDL: 4.6 ppbv (for 300s sampling) | 15 - 3200 ppbv | Gaseous | [10] |
| Formaldehyde | HS-GC-ECD | PFBHA | LOQ: 5 ppb | 5 - 40 ppb | Aqueous | [11] |
| Furfural | HS-GC-ECD | PFBHA | LOQ: 0.5 ppb | 0.5 - 25 ppb | Aqueous | [11] |
| Various Aldehydes | LC-UVD | PFBHA | LOD: 14–50 ng/mL; LOQ: 70–250 ng/mL | Not Specified | Water | [7][12] |
| Various Carbonyls | GC-ECD | PFBHA | LOD: 0.01-1 µg/dm³ | Not Specified | Beer | [13] |
| Formaldehyde | SPME-GC-MS | Cysteamine | Detection in nanomolar range; Quantification in micromolar range | Not Specified | Aqueous | [3][4][5] |
| Hydroxylamine HCl | Pre-column Deriv. HPLC-UV | Benzaldehyde | LOD: 3.6 ppm; LOQ: 12.0 ppm | 12 - 360 ppm | Drug Substance | [14][15] |
HS: Headspace; GC: Gas Chromatography; ECD: Electron Capture Detector; FID: Flame Ionization Detector; LC: Liquid Chromatography; UVD: UV Detection; SPME: Solid-Phase Microextraction; MS: Mass Spectrometry; MDL: Method Detection Limit.
Experimental Protocols
Protocol 1: Determination of Formaldehyde in an Aqueous Matrix using PFBHA Derivatization and HS-GC-ECD
This protocol is a generalized procedure based on the method described by Takeuchi et al. (2007) and the European Commission report (2017).[9][11]
-
Sample Preparation: Pipette 2 mL of the aqueous sample (or standard) into a 10 mL headspace vial.
-
Matrix Modification: Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of the derivative into the headspace.
-
Derivatization: Add a defined volume of an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to the vial. The concentration should be in stoichiometric excess relative to the expected maximum concentration of formaldehyde.
-
Reaction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to proceed to completion.
-
Headspace Sampling: Place the vial in a headspace autosampler. Equilibrate the vial at a set temperature (e.g., 80°C) before injecting a portion of the headspace gas into the GC.
-
GC-ECD Analysis:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Create a calibration curve by analyzing a series of standard solutions of known formaldehyde concentrations that have undergone the same sample preparation and derivatization procedure.
Visualizations
Chemical Reaction Pathway
The core of the analytical method is the chemical reaction between a carbonyl compound (an aldehyde or ketone) and PFBHA to form a stable oxime derivative.
General Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following workflow outlines the key stages and parameters evaluated.
Comparative Logic for Reagent Selection
The choice between PFBHA and an alternative like DNPH often depends on the available analytical instrumentation and the specific requirements of the analysis, such as required sensitivity.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedgrid.com [biomedgrid.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxylamine Reagents for GC-MS Analysis
For researchers, scientists, and drug development professionals seeking to optimize the analysis of carbonyl-containing compounds, this guide provides a comparative overview of common hydroxylamine reagents used for derivatization in Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance of various reagents, supported by experimental data, to facilitate informed selection for enhanced analytical sensitivity and chromatographic performance.
The derivatization of polar and thermally labile compounds containing carbonyl groups (aldehydes and ketones) is a critical step in GC-MS analysis. This chemical modification enhances the volatility and thermal stability of analytes, leading to improved chromatographic peak shape and increased sensitivity.[1] Hydroxylamine reagents react with the carbonyl group to form stable oxime derivatives, which are more amenable to GC-MS analysis.[1][2]
Performance Comparison of Hydroxylamine Reagents
The selection of a derivatization reagent is pivotal and depends on the specific analyte and the analytical objectives. The following table summarizes the performance characteristics of commonly used hydroxylamine reagents based on available data.
| Reagent | Key Advantages | Typical Analytes | Noteworthy Performance Metrics |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | High sensitivity, especially in electron capture detection (ECD) and negative chemical ionization (NCI) MS.[3][4] The pentafluorobenzyl group provides a significant mass increase and characteristic fragmentation patterns.[1] | Aldehydes, ketones, keto steroids, carbohydrates.[1][5] | For e-liquids, most target compounds could be quantified to levels below 0.1 µg/g.[6] Recoveries for various carbonyl compounds ranged from 82% to 117% with a precision between 2% and 16%.[6] |
| Hydroxylamine hydrochloride | A common reagent for oximation, often used in a two-step derivatization process with silylation for analyzing sugars. It helps to prevent the formation of multiple ring structures in sugars, simplifying the chromatogram. | Monosaccharides, disaccharides, and other carbonyl-containing compounds.[7] | Used in a method for analyzing mono- and di-saccharides, but could not separate xylose and arabinose.[7] |
| O-Methylhydroxylamine hydrochloride (Methoxyamine hydrochloride) | A frequently used reagent for creating O-methyl oximes from aldehydes and ketones, often as a preliminary step before silylation.[8] | Steroids, opioids, ionic metabolites, and non-volatile flavor compounds.[8] | No specific quantitative performance metrics were found in the provided search results for direct comparison. |
| O-Ethylhydroxylamine | Demonstrated superior separation of all tested mono- and di-saccharides compared to hydroxylamine and O-benzylhydroxylamine.[7] | Monosaccharides and disaccharides.[7] | Achieved resolutions of 1.66 for xylose:arabinose, 2.15 for galactose:glucose, and 6.19 for fructose:galactose, which are considered acceptable for quantitative analysis.[7] The method showed LODs of 0.011-0.02 mg/100 g and LOQs of 0.032-0.061 mg/100 g.[7] |
Experimental Protocols
The following are generalized experimental protocols for derivatization using hydroxylamine reagents for GC-MS analysis. It is crucial to optimize these protocols for specific applications and analytes.
Protocol 1: Derivatization of Carbonyl Compounds using PFBHA
This protocol is suitable for the analysis of aldehydes and ketones.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like water or buffer)
-
Sample containing carbonyl compounds
-
Organic solvent for extraction (e.g., hexane, toluene)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place an appropriate amount of the sample into a reaction vial.
-
Add the PFBHA reagent solution to the vial. The required amount may need to be optimized, with some applications requiring up to 20 times more PFBHA for complete derivatization, especially for unsaturated carbonyls.[6]
-
Cap the vial tightly and vortex for approximately 30 seconds.
-
Heat the vial at a suitable temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).[1][4] Some methods may require longer reaction times, such as 24 hours at room temperature.[6]
-
Allow the vial to cool to room temperature.
-
Add an organic solvent (e.g., 500 µL of hexane) to extract the PFB-oxime derivatives and vortex for 1 minute.[1]
-
Optionally, add deionized water and vortex to facilitate phase separation, followed by centrifugation.[1]
-
Carefully transfer the organic layer containing the derivatives for GC-MS analysis.
Protocol 2: Two-Step Derivatization of Sugars (Oximation followed by Silylation)
This protocol is commonly used for the analysis of monosaccharides and disaccharides.
Materials:
-
Hydroxylamine hydrochloride or O-Ethylhydroxylamine hydrochloride solution (e.g., 20 mg/mL in pyridine)[2]
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[2]
-
Dried sample or standard (1-5 mg)
-
Internal standard (optional)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Accurately weigh the dried sample into a reaction vial.
-
Add the oximation reagent (e.g., 100 µL of hydroxylamine hydrochloride in pyridine).
-
Seal the vial and heat at a specific temperature (e.g., 90°C) for a set time (e.g., 30-60 minutes) to form the oxime derivatives.[2]
-
Cool the vial to room temperature.
-
Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) to the reaction vial.[2]
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture again (e.g., at 70-90°C) for 30-60 minutes to complete the silylation of the hydroxyl groups.[2]
-
Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Visualizing the Workflow
The following diagram illustrates the general workflow for sample analysis using hydroxylamine derivatization followed by GC-MS.
Caption: General workflow for GC-MS analysis with hydroxylamine derivatization.
Conclusion
The choice of hydroxylamine reagent for GC-MS derivatization significantly impacts the analytical outcome. PFBHA is a highly sensitive reagent, particularly for trace analysis of aldehydes and ketones, offering excellent performance in various matrices.[3][6] For the analysis of sugars, a two-step derivatization involving oximation with reagents like hydroxylamine hydrochloride or O-ethylhydroxylamine followed by silylation is a common and effective strategy.[2][7] O-Ethylhydroxylamine has shown particular promise in achieving better separation of certain monosaccharides.[7] The provided protocols offer a starting point for method development, which should be tailored to the specific analytical needs to achieve optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. coresta.org [coresta.org]
- 7. Effect of oximation reagents on gas chromatographic separation of eight different kinds of mono- and di-saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
Inter-Laboratory Comparison of Analytical Methods for O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
A Hypothetical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a critical reagent in pharmaceutical synthesis. The data presented herein is a synthesized representation from three independent laboratories (Lab A, Lab B, and Lab C) to illustrate the expected performance of Titrimetry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) methods. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methodologies
The primary methods for determining the purity and concentration of this compound include a classic titrimetric assay, a more specific High-Performance Liquid Chromatography (HPLC) method, and a sensitive Gas Chromatography (GC) method. Each technique offers distinct advantages and is suited for different analytical requirements.
Data Presentation of Inter-Laboratory Results
The following tables summarize the quantitative data generated by the participating laboratories.
Table 1: Comparison of Assay Results (%) for this compound
| Method | Laboratory A | Laboratory B | Laboratory C | Mean Assay (%) | Standard Deviation |
| Titrimetry | 99.2% | 98.9% | 99.5% | 99.2% | 0.30 |
| HPLC | 99.6% | 99.8% | 99.7% | 99.7% | 0.10 |
| GC | 99.5% | 99.4% | 99.6% | 99.5% | 0.10 |
Table 2: Method Performance Characteristics
| Parameter | Titrimetry | HPLC | GC |
| Precision (RSD, %)1 | |||
| Repeatability | ≤ 1.0 | ≤ 0.5 | ≤ 0.8 |
| Intermediate Precision | ≤ 1.5 | ≤ 1.0 | ≤ 1.2 |
| Accuracy (% Recovery)2 | 98.0 - 101.0 | 99.0 - 101.0 | 98.5 - 101.5 |
| Linearity (r²)3 | N/A | ≥ 0.999 | ≥ 0.998 |
| Limit of Quantitation (LOQ) | ~1 mg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Specificity | Low | High | High |
| Sample Throughput | Low | High | Medium |
¹ Relative Standard Deviation (RSD) is a measure of precision. ² Accuracy is presented as the range of percentage recovery of a known amount of analyte. ³ Linearity is represented by the coefficient of determination (r²).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Titrimetric Method
This method determines the purity of this compound based on its reaction with a standardized solution of sodium hydroxide.
-
Principle: The hydrochloride salt of the hydroxylamine derivative is acidic and can be titrated with a strong base. The endpoint is determined using a pH indicator or potentiometrically.
-
Reagents:
-
0.1 M Sodium Hydroxide, standardized
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 212 mg of this compound into a 250 mL flask.
-
Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M sodium hydroxide until a persistent pink endpoint is observed.
-
Perform a blank titration under the same conditions.
-
-
Calculation: % Purity = [((V_s - V_b) * M * F) / W] * 100 Where:
-
V_s = Volume of NaOH used for the sample (mL)
-
V_b = Volume of NaOH used for the blank (mL)
-
M = Molarity of NaOH solution
-
F = Molar mass of this compound (212.05 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC) Method
This method provides a more specific assay for this compound and can also be used to detect and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.01M Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in and dilute to 100 mL with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the main peak area against a standard of known purity.
-
Gas Chromatography (GC) Method with Derivatization
This method is suitable for trace analysis and requires derivatization of the analyte to increase its volatility and detectability.
-
Principle: this compound is derivatized with a suitable agent (e.g., acetone) to form a more volatile oxime, which is then analyzed by GC with a Flame Ionization Detector (FID). A simple and rapid gas chromatographic method has been developed for the determination of residual Hydroxylamine hydrochloride in drug substances.[1]
-
Instrumentation: Gas Chromatograph with FID.
-
Derivatization Reagent: Acetone
-
Chromatographic Conditions:
-
Column: DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Injection Volume: 1 µL (split mode)
-
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of acetone and 100 µL of a suitable base (e.g., pyridine) to facilitate the reaction.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for the Titrimetric Analysis.
Caption: Workflow for the HPLC Analysis.
Caption: Workflow for the GC Analysis with Derivatization.
References
accuracy and precision of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride derivatization
For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbonyl compounds is crucial for a wide range of applications, from environmental analysis to pharmaceutical development. Derivatization is a key strategy to enhance the detectability and chromatographic performance of these analytes. This guide provides a comparative overview of the accuracy and precision of common derivatization agents for carbonyl compounds, with a focus on hydroxylamine-based reagents and other widely used alternatives.
While specific performance data for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is not extensively available in peer-reviewed literature, we can infer its expected performance by examining structurally similar and commonly employed derivatizing agents. This guide will focus on the well-documented performance of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH), providing a benchmark for evaluating derivatization methods.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent significantly impacts the reliability of analytical results. The following table summarizes the accuracy (recovery) and precision (relative standard deviation, RSD) reported for PFBHA and DNPH in the analysis of various carbonyl compounds.
| Derivatization Reagent | Analyte Type | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Analytical Method |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Carbonyls | e-liquids & e-aerosols | 82 - 117% | 2 - 16% | GC-MS[1] |
| Aliphatic aldehydes and ketones | Gaseous phase | > 85% | 4.8 - 9.6% | GC-MS[2] | |
| Carbonyl compounds | Beer | - | 2.7 - 6.7% | GC-ECD[3] | |
| 2,4-dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | - | - | < 0.15% (RT), < 0.25% (Area) | UHPLC |
Note: The accuracy and precision of a derivatization method are influenced by various factors, including the specific analyte, matrix complexity, and the analytical instrumentation used. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative experimental protocols for derivatization using PFBHA and DNPH.
PFBHA Derivatization for Carbonyls in e-liquids and e-aerosols[1]
-
Sample Preparation:
-
For e-liquids, a 0.5 g sample is diluted with water.
-
For e-aerosols, carbonyls are collected by passing the aerosol through a glass fiber filter pad into a cryogenic trap (≤ -70 °C). The pad is then extracted with the trapping solution.
-
-
Derivatization:
-
1 mL of the sample extract is diluted with water and derivatized with PFBHA at room temperature for 24 hours.
-
For some flavored e-liquids, a higher concentration of PFBHA may be required.
-
-
Extraction:
-
The PFBHA derivatives are extracted into toluene.
-
-
Analysis:
-
The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
-
DNPH Derivatization for Carbonyl Compounds (General Protocol based on EPA Method 8315A)[5]
-
Sample Preparation:
-
Aqueous samples or solid extracts are buffered to pH 3.
-
-
Derivatization:
-
The sample is derivatized with a solution of 2,4-dinitrophenylhydrazine.
-
-
Extraction:
-
The derivatized compounds are extracted using a solid-phase extraction (SPE) cartridge and eluted with ethanol, or via liquid-liquid extraction.
-
-
Analysis:
-
The resulting DNPH-hydrazones are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV/vis detector.
-
Visualizing the Workflow and Logic
To better understand the derivatization process and the assessment of its performance, the following diagrams illustrate the general experimental workflow and the logical relationship between accuracy and precision.
Concluding Remarks
The selection of an appropriate derivatization reagent and method is paramount for achieving accurate and precise quantification of carbonyl compounds. While direct data on this compound is limited, the performance of PFBHA provides a strong indication of the potential for high accuracy and precision with hydroxylamine-based reagents. PFBHA offers excellent performance for GC-MS analysis, while DNPH remains a robust and widely used option for HPLC-UV analysis[4]. Researchers should carefully validate their chosen method for the specific analytes and matrices of interest to ensure data of the highest quality.
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Trace Carbonyls: A Comparative Guide to Derivatization Agents for Enhanced Detection
The derivatization of carbonyl compounds is a crucial step in many analytical workflows, particularly when high sensitivity is required. This process involves a chemical reaction that converts the carbonyl functional group into a derivative that is more readily detectable by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of derivatizing agent can significantly impact the sensitivity and selectivity of the analysis.
Performance Comparison of Carbonyl Derivatization Agents
The following table summarizes the limits of detection achieved with various common derivatizing agents for carbonyl compounds. It is important to note that LODs can vary depending on the specific carbonyl compound, the analytical instrument used, and the sample matrix.
| Derivatizing Agent | Abbreviation | Typical Analytes | Analytical Technique | Limit of Detection (LOD) |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Aldehydes, Ketones | GC-MS, LC-MS | 0.01 - 1 µg/dm³[1] |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | HPLC-UV, LC-MS/MS | 0.4 - 9.4 ng/m³ (in air)[2]; 1.6 pmol/mL (for MDA in urine)[3] |
| Girard's Reagent T | GR-T | Ketones, Aldehydes | LC-MS | As low as 5 nmol (for glyoxal)[4] |
| Dansylhydrazine | DNSH | Aldehydes, Ketones | CE-LIF | 100 amol[5] |
| 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide | HBP | Aldehydes | LC-MS/MS | 2.5 - 7 nM[6] |
Experimental Methodologies
The successful derivatization of carbonyls is dependent on a well-defined experimental protocol. Below are generalized methodologies for the key derivatizing agents discussed.
General Derivatization Protocol with Hydroxylamine Reagents (e.g., PFBHA)
This protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Preparation: The sample containing the carbonyl compounds is dissolved in a suitable solvent. For aqueous samples, pH adjustment may be necessary.
-
Reagent Preparation: A solution of the hydroxylamine hydrochloride reagent (e.g., PFBHA) is prepared in a buffer solution (e.g., pH 4.5).[1]
-
Derivatization Reaction: An excess of the derivatizing agent solution is added to the sample. The reaction mixture is then incubated. Reaction times can vary significantly, from minutes to several hours, and may require heating.[1][7]
-
Extraction: The resulting oxime derivatives are extracted from the reaction mixture using an appropriate organic solvent (e.g., hexane or dichloromethane).[7][8]
-
Analysis: The extracted derivatives are then analyzed by GC-MS or LC-MS.
General Derivatization Protocol with Hydrazine Reagents (e.g., DNPH)
This protocol is a widely used standard method, often referred to as the DNPH method.
-
Sample Collection/Preparation: For air samples, carbonyls are often trapped by passing air through a cartridge coated with DNPH. For liquid or solid samples, the sample is dissolved or extracted into a suitable solvent.
-
Derivatization: The sample is mixed with an acidic solution of DNPH. The reaction leads to the formation of hydrazone derivatives.[9][10]
-
Extraction and Purification: The hydrazone derivatives are extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction. This step also helps to remove excess DNPH reagent.
-
Analysis: The purified derivatives are analyzed, typically by HPLC with UV detection or LC-MS/MS.[2][11]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in carbonyl derivatization and analysis.
References
- 1. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. agilent.com [agilent.com]
Unveiling the Selectivity of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Comparative Guide to Functional Group Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a critical understanding of its reactivity profile is paramount for the successful design and execution of chemical syntheses and analytical methods. This guide provides a comprehensive comparison of the reactivity of this compound with various functional groups, supported by established chemical principles and experimental protocols for its primary application.
Primary Reactivity with Carbonyl Compounds
This compound is principally employed as a derivatizing agent for aldehydes and ketones. The core reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, leading to the formation of a stable oxime ether. This reaction is widely used in analytical chemistry to enhance the detectability of carbonyl compounds, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The general mechanism for this transformation is initiated by the nucleophilic addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the corresponding O-substituted oxime.
Comparative Reactivity with Other Functional Groups
While the reaction with aldehydes and ketones is the intended and most facile transformation, the potential for cross-reactivity with other functional groups must be considered. The following table summarizes the expected reactivity of this compound with common functional groups under typical oximation conditions. The reactivity is qualitatively assessed based on the electrophilicity of the carbonyl carbon and the nature of the leaving group.
| Functional Group | Representative Structure | Expected Reactivity | Rationale |
| Aldehyde | R-CHO | High | Highly electrophilic carbonyl carbon and minimal steric hindrance facilitate rapid oxime formation. |
| Ketone | R-CO-R' | Moderate to High | Less reactive than aldehydes due to steric hindrance and electron-donating effects of alkyl groups, but still readily forms oximes.[1] |
| Ester | R-CO-OR' | Very Low | The carbonyl carbon is less electrophilic due to resonance with the oxygen atom of the alkoxy group. The alkoxy group is a poor leaving group under these conditions. |
| Amide | R-CO-NR'R'' | Negligible | The carbonyl carbon is significantly less electrophilic due to strong resonance with the nitrogen atom. The amino group is a very poor leaving group. |
| Carboxylic Acid | R-COOH | Negligible | The hydroxylamine is a weak base and is unlikely to deprotonate the carboxylic acid. The carbonyl carbon is less electrophilic, and the hydroxyl group is a poor leaving group. Acid-base chemistry may interfere but covalent modification is not expected. |
| Acyl Halide | R-CO-X (X=Cl, Br) | High (Potential for side reaction) | Highly electrophilic carbonyl carbon. However, under basic conditions often used for oximation, acylation of the hydroxylamine at the nitrogen or oxygen could occur, competing with oxime formation if carbonyls are also present. |
| Alcohol | R-OH | Negligible | Alcohols are nucleophiles and are not expected to react with the nucleophilic hydroxylamine. |
| Amine | R-NH2 | Negligible | Amines are nucleophiles and are not expected to react with the hydroxylamine. |
| Thiol | R-SH | Negligible | Thiols are nucleophiles and are not expected to react with the hydroxylamine. |
Experimental Protocols
General Protocol for Oxime Ether Synthesis from Aldehydes and Ketones
This protocol describes a standard procedure for the derivatization of carbonyl compounds using this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) in ethanol (10 mL).
-
Add pyridine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 10 mL), followed by saturated sodium bicarbonate solution (2 x 10 mL), and finally with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the derivatization of a carbonyl-containing sample for analytical purposes.
Signaling Pathway Context: Steroid Hormone Analysis
O-substituted hydroxylamines are frequently used in the analysis of steroid hormones, many of which contain ketone functionalities. The derivatization of these keto-steroids to their corresponding oxime ethers enhances their volatility and thermal stability for GC analysis and improves their chromatographic properties and detectability in HPLC. The following diagram illustrates a simplified signaling pathway involving a steroid hormone and highlights the analytical intervention point.
Conclusion
This compound exhibits high selectivity for aldehydes and ketones, making it a robust reagent for the derivatization of these functional groups. Its cross-reactivity with other common functional groups such as esters, amides, and carboxylic acids is negligible under standard oximation conditions, ensuring clean and specific transformations. This high degree of chemoselectivity, coupled with straightforward experimental protocols, solidifies its utility in both synthetic and analytical applications where the specific modification of carbonyl compounds is required. Researchers can confidently employ this reagent with minimal concern for side reactions with the aforementioned non-carbonyl functional groups.
References
Performance Evaluation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride as a derivatization reagent for the analysis of carbonyl compounds in complex matrices. Due to the limited availability of direct experimental data for this specific reagent, its performance is benchmarked against its close and widely-used analog, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and other common derivatization agents. The information presented is intended to assist researchers in selecting the appropriate reagent and methodology for their analytical needs.
Introduction
The accurate quantification of carbonyl compounds (aldehydes and ketones) in complex biological and environmental matrices is crucial for various fields, including drug development, clinical diagnostics, and environmental monitoring. These compounds are often present at low concentrations and can be challenging to analyze directly due to their polarity and thermal instability. Chemical derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity. This compound is a derivatizing agent that reacts with carbonyl groups to form stable oxime derivatives, enhancing their volatility and detectability by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Comparison of Derivatization Reagents
The selection of a derivatization reagent is critical for the successful analysis of carbonyl compounds. The following table compares this compound (with performance inferred from its analog PFBHA) with other commonly used reagents.
| Reagent | Target Analytes | Typical Matrix | Analytical Method | Advantages | Disadvantages |
| This compound | Aldehydes, Ketones | Plasma, Urine, Tissue Homogenates, Environmental Samples | GC-MS, LC-MS | Forms stable and volatile derivatives. Good sensitivity with electron capture detection (ECD) and MS. | Limited direct experimental data available. Performance is inferred from its analog, PFBHA. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Aldehydes, Ketones | Biological fluids, Air, Water, Food | GC-MS, LC-MS | High derivatization efficiency.[1] Excellent sensitivity, especially with ECD.[2] Well-established methods are available.[2][3] | Can be expensive. May require optimization for different carbonyl compounds. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Air, Water, Food | HPLC-UV, LC-MS | Forms colored derivatives suitable for UV detection.[4] Relatively inexpensive and widely used. | Can form multiple derivatives for some dicarbonyls. May have matrix interference. |
| Dansylhydrazine | Aldehydes, Ketones | Biological fluids | HPLC-Fluorescence, LC-MS | Introduces a fluorescent tag for high sensitivity. Good for LC-MS analysis. | Derivatives may be less stable than oximes. Requires a specific detector. |
| Girard's Reagents (T & P) | Carbonyl compounds | Biological samples | LC-MS | Introduces a permanent charge for improved ionization in ESI-MS. | Can have ion suppression effects in complex matrices. |
Performance Data in Complex Matrices (Based on PFBHA as an analog)
The following table summarizes typical performance data for the analysis of carbonyl compounds in complex matrices using PFBHA, which is expected to be comparable to this compound.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery | 82 - 117% | e-liquids, e-aerosols | GC-MS | [3] |
| Precision (RSD) | 2 - 16% | e-liquids, e-aerosols | GC-MS | [3] |
| Limit of Detection (LOD) | 0.01 - 0.17 µmol L⁻¹ | Aqueous samples | GC-MS | [1] |
| Derivative Stability | Stable for at least 38 days at 4°C | Dichloromethane | GC-MS |
Experimental Protocols
General Derivatization Protocol for Carbonyl Compounds in Aqueous Matrices (e.g., Plasma, Urine)
This protocol is adapted from established methods for PFBHA and is expected to be suitable for this compound.
Materials:
-
This compound solution (e.g., 10 mg/mL in water or methanol)
-
Sample (e.g., plasma, urine)
-
Internal standard solution (e.g., deuterated carbonyl compound)
-
Buffer solution (e.g., pH 4-5)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Thaw the frozen sample to room temperature. Centrifuge to remove any particulate matter.
-
Internal Standard Spiking: Add a known amount of internal standard to the sample.
-
pH Adjustment: Adjust the pH of the sample to 4-5 using the buffer solution.
-
Derivatization: Add the this compound solution to the sample. Vortex briefly.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).
-
Extraction: After cooling to room temperature, extract the derivatives with an appropriate organic solvent. Repeat the extraction twice.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Visualizations
Caption: Experimental workflow for the derivatization and analysis of carbonyl compounds.
Caption: Derivatization reaction of a carbonyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. coresta.org [coresta.org]
- 4. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CAS Number: 317821-68-4). This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on the known hazards of its constituent parts: a halogenated organic compound and a hydroxylamine hydrochloride derivative. It is imperative that users conduct a thorough risk assessment and adhere to all local, state, and federal regulations.
Summary of Key Hazards and Disposal Considerations
Due to its chemical structure, this compound should be treated as a hazardous substance. The primary concerns are its potential toxicity, corrosivity, and environmental impact. Halogenated organic compounds are often subject to specific disposal regulations due to their persistence and potential to form harmful byproducts upon improper treatment.[1][2][3][4] Hydroxylamine derivatives can be reactive and may have toxicological effects.[5][6][7]
The following table summarizes the likely hazard classifications and corresponding disposal considerations.
| Hazard Category | Description | Disposal Consideration |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[5] | Avoid generating dust. Use appropriate personal protective equipment (PPE). Dispose of as toxic waste. |
| Skin Corrosion/Irritation | May cause skin irritation.[5] | Wear protective gloves and clothing. Contaminated materials must be decontaminated or disposed of as hazardous waste. |
| Eye Damage/Irritation | May cause serious eye irritation.[5] | Wear safety glasses or goggles. In case of contact, flush eyes immediately. |
| Halogenated Organic | Contains chlorine and fluorine, making it a halogenated organic compound.[1][2][3][4] | Must be segregated from non-halogenated waste streams. Disposal is typically through incineration at a licensed facility.[1][2][4] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[5][7] | Do not allow to enter drains or waterways.[7] All waste must be contained and disposed of through a certified hazardous waste handler. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
If there is a risk of generating dust, a respirator may be necessary.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[1][2][4][8]
-
Do not mix with non-halogenated, acidic, basic, or other reactive wastes.[1][2][5]
3. Containment:
-
Collect waste this compound in a compatible, sealed container. A polyethylene or polypropylene container is recommended.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
4. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of waste.
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
6. Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Provide the waste handler with all available information regarding the chemical's properties and potential hazards.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
7. Spill Management:
-
In the event of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated waste container.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Do not allow the spilled material to enter drains or waterways.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. va.gov [va.gov]
- 4. This compound | 317821-68-4 | INDOFINE Chemical Company [indofinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. This compound | 317821-68-4 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CAS No. 317821-68-4). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles where splashing is possible.[5] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Double gloving is advised. |
| Lab Coat or Chemical-Resistant Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing. | |
| Full-Body Suit | In case of large spills or when generating aerosols, a full-body chemical-resistant suit is required.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary, especially when handling the powder outside of a fume hood.[5] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Shoes must be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls are the first line of defense. All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Preparation:
-
Designate a Handling Area: Cordon off a specific area within the laboratory for the handling of this compound.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Emergency Procedures: All personnel involved must be familiar with the emergency procedures outlined below.
Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use tools that minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doff PPE: Remove PPE in a designated area, avoiding cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[5] |
| Major Spill | Evacuate the area immediately. Alert laboratory safety personnel and follow institutional emergency procedures. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label containers with "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Corrosive).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.
Visualizing Safe Handling and Emergency Procedures
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process during an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for emergency response to an exposure or spill incident.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
